Isorhamnetin 3-gentiobioside
Description
Properties
Molecular Formula |
C28H32O17 |
|---|---|
Molecular Weight |
640.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15?,16?,18-,19-,21+,22?,23?,24?,27-,28-/m1/s1 |
InChI Key |
GPZLFWVUSQREQH-ZIZHJPCGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isorhamnetin 3-Gentiobioside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin (B1672294) 3-gentiobioside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the current knowledge regarding its natural sources, distribution in the plant kingdom, and its emerging biological activities. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a summary of its known effects on cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Distribution
Isorhamnetin 3-gentiobioside is a derivative of isorhamnetin, a 3'-O-methylated metabolite of the widely distributed flavonol, quercetin. The primary documented natural source of this compound is Astragalus altaicus, a plant belonging to the Fabaceae family. While the presence of isorhamnetin and its various glycosides is reported in a wide array of plant species, specific data on the 3-gentiobioside form remains limited. Further research is required to fully elucidate its distribution across the plant kingdom.
Quantitative Data on this compound Content
The following table summarizes the available quantitative data for this compound in its primary known source. It is important to note that the yield is from a specific fraction of the crude extract and not the entire plant material.
| Plant Species | Family | Plant Part | Compound | Concentration/Yield | Reference |
| Astragalus altaicus Bunge | Fabaceae | Aerial parts | This compound | 20.8 mg from 200 mg of a crude sample fraction | [1] |
Experimental Protocols
Extraction and Isolation
A bioassay-guided fractionation approach has been successfully employed for the isolation of this compound from Astragalus altaicus. The general workflow involves initial extraction with a polar solvent followed by multi-step chromatographic purification.
Protocol: Extraction and Isolation from Astragalus altaicus [1]
-
Extraction:
-
Air-dry and powder the aerial parts of Astragalus altaicus.
-
Extract the powdered plant material with 80% ethanol (B145695) via reflux.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in hot water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which contains the flavonoid glycosides, is concentrated for further purification.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the n-butanol fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol and then chloroform-methanol-water.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Further purify the fractions containing this compound using HSCCC.
-
A two-phase solvent system of ethyl acetate-n-butanol-water (2:1:6, v/v/v) has been reported to be effective.
-
Set the flow rate to 1.5 mL/min.
-
Collect the fractions corresponding to the target compound.
-
-
Structural Elucidation
The structure of the isolated this compound is typically confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the proton signals of the isorhamnetin aglycone and the gentiobiose sugar moiety.
-
¹³C NMR: To identify the carbon signals of the entire molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the glycosylation position.
-
Quantification
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for the quantification of flavonoid glycosides in plant extracts.
Protocol: HPLC-UV Quantification
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (acidified with a small amount of formic or phosphoric acid to improve peak shape).
-
Detection Wavelength: Flavonoids typically show strong absorbance around 254 nm and 360 nm. The optimal wavelength for this compound should be determined by analyzing its UV spectrum.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.
Biological Activity and Signaling Pathways
The biological activities of this compound are an emerging area of research. Studies on the aglycone, isorhamnetin, and its other glycosides suggest potential roles in various cellular processes.
Known Biological Activities
-
Antioxidant Activity: Like many flavonoids, isorhamnetin and its glycosides are expected to possess antioxidant properties due to their ability to scavenge free radicals.
-
Modulation of Cell Proliferation: Interestingly, one study has reported that this compound can promote the proliferation of certain cancer cells, highlighting the need for further investigation into its context-dependent effects.
Potential Signaling Pathway Involvement
Based on studies of isorhamnetin and its other glycosidic forms, this compound may influence the following key signaling pathways:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Isorhamnetin has been shown to inhibit this pathway in some cancer cells, leading to suppressed tumor growth.[2][3]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Isorhamnetin has been observed to modulate MAPK signaling.[4][5]
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a key role in inflammation and immune responses. Isorhamnetin and its glycosides have demonstrated the ability to inhibit NF-κB activation, suggesting anti-inflammatory potential.[6][7][8]
Visualizations
Distribution of Isorhamnetin Glycosides in the Plant Kingdom
Caption: Known and potential plant sources of this compound.
General Workflow for Isolation and Identification
Caption: A typical workflow for the isolation and identification of this compound.
Potential Signaling Pathways Modulated by Isorhamnetin Derivatives
Caption: Potential signaling pathways influenced by isorhamnetin and its derivatives.
Conclusion
This compound is a flavonoid glycoside with a confirmed presence in Astragalus altaicus and potential distribution in other plant species. The experimental protocols for its isolation and quantification are established, providing a solid foundation for further research. While the biological activities of this compound are still under investigation, the known effects of its aglycone and related glycosides on key signaling pathways such as PI3K/Akt, MAPK, and NF-κB suggest a promising area for future pharmacological studies. This technical guide provides a comprehensive starting point for scientists and researchers interested in exploring the therapeutic potential of this natural compound. Further studies are warranted to expand the knowledge of its natural distribution, refine extraction and quantification methods, and fully elucidate its mechanisms of action in various biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Active ingredients Isorhamnetin of Croci Srigma inhibit stomach adenocarcinomas progression by MAPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin 3-gentiobioside: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin (B1672294) 3-gentiobioside, a flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the biological properties of Isorhamnetin 3-gentiobioside, with a primary focus on its antioxidant, anti-inflammatory, and anticancer effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites ubiquitously present in plants, renowned for their broad spectrum of biological activities. Among these, isorhamnetin and its glycosidic derivatives have emerged as promising therapeutic agents. This compound, a specific glycoside of isorhamnetin, has demonstrated notable bioactivities, including the modulation of key cellular processes involved in oxidative stress, inflammation, and carcinogenesis. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for further research and development.
Quantitative Data on Biological Activities
The biological efficacy of this compound and its related glycosides has been quantified in several in vitro studies. The following tables summarize the key findings, providing a comparative overview of their potency.
Table 1: Antioxidant Activity of Isorhamnetin Glycosides
| Compound | Assay | IC50 Value | Reference |
| This compound | ABTS Radical Scavenging | 33.43 µg/mL | [1] |
| Isorhamnetin 3-O-robinobioside | Cellular Antioxidant Activity (K562 cells) | 0.225 mg/mL |
Table 2: Anticancer Activity of this compound
| Compound | Cell Line | Assay | EC50 Value | Reference |
| This compound | MCF-7 (Human Breast Cancer) | DNA Synthesis Activation | 3.1 µg/mL | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activities of any compound. This section provides the methodologies for the key assays cited in this guide.
ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test compound (this compound)
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•+ radical.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 10 µL of the test compound (at various concentrations) or Trolox standard to a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation: The percentage of inhibition of ABTS•+ is calculated using the following formula:
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
DNA Synthesis Assay in MCF-7 Cells (³H-Thymidine Incorporation)
This assay assesses the effect of a compound on the proliferation of MCF-7 human breast cancer cells by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (this compound)
-
[³H]-Thymidine (1 µCi/well)
-
Trichloroacetic acid (TCA), 10%
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Scintillation cocktail
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.
-
Radiolabeling: Add 1 µCi/well of [³H]-thymidine to each well and incubate for an additional 4 hours.
-
Cell Harvesting:
-
Wash the cells twice with cold PBS.
-
Precipitate the DNA by adding 100 µL of cold 10% TCA to each well and incubate for 30 minutes at 4°C.
-
Wash the cells twice with cold 10% TCA.
-
Solubilize the DNA by adding 100 µL of 0.1 M NaOH to each well.
-
-
Scintillation Counting: Transfer the contents of each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The rate of DNA synthesis is proportional to the amount of incorporated [³H]-thymidine, measured in counts per minute (CPM). The EC50 value is determined by plotting the CPM against the concentration of the test compound.
Signaling Pathway Modulation
Isorhamnetin and its glycosides exert their biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the putative mechanisms of action.
Inhibition of the NF-κB Signaling Pathway
Isorhamnetin glycosides have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.
Caption: this compound inhibits NF-κB activation.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Isorhamnetin has been observed to modulate this pathway.
Caption: this compound modulates the MAPK pathway.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade involved in cell growth, proliferation, and survival.
Caption: this compound inhibits the PI3K/Akt pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the biological activity of this compound.
Caption: General workflow for biological activity assessment.
Conclusion
This compound exhibits a compelling profile of biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer effects. The quantitative data presented, along with the detailed experimental protocols, provide a solid framework for future investigations. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt underscores its potential as a multi-target therapeutic agent. Further in-depth in vivo studies are warranted to fully elucidate its therapeutic potential and to pave the way for its development as a novel drug candidate.
References
In-Depth Technical Guide: Discovery and Isolation of Isorhamnetin 3-gentiobioside from Astragalus altaicus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Isorhamnetin (B1672294) 3-gentiobioside, a flavonoid glycoside identified in Astragalus altaicus. This document details the experimental protocols for its extraction and purification and presents available quantitative and spectral data. Furthermore, it explores the potential biological activities and associated signaling pathways based on current scientific understanding.
Introduction
Astragalus altaicus, a perennial plant belonging to the Leguminosae family, is a valuable source of various bioactive compounds, including flavonoids, saponins, and polysaccharides. Flavonoids, in particular, are of significant interest to the scientific community due to their wide range of pharmacological activities, such as antioxidant, anti-inflammatory, and anti-cancer effects. Isorhamnetin 3-gentiobioside is a notable flavonoid glycoside that has been successfully isolated from this plant. Its discovery has been facilitated by bioassay-guided fractionation, a strategy that uses biological activity to direct the separation and purification process. This guide serves as a technical resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing detailed methodologies and data to support further investigation and development of this compound.
Discovery and Bioactivity
This compound was first isolated from the n-butanol extract of Astragalus altaicus through a bioassay-guided approach targeting antioxidant compounds.[1] The initial extract demonstrated significant radical scavenging activity, which prompted further fractionation to identify the active constituents.
Antioxidant Activity
The primary bioactivity that guided the isolation of this compound was its antioxidant capacity. The antioxidant potential was assessed using the ABTS (2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulphonic acid)) radical cation scavenging assay.[1] this compound exhibited notable ABTS radical scavenging activity with a reported IC50 of 33.43 μg/mL.[1]
Other Potential Biological Activities
While the initial discovery was driven by its antioxidant properties, other biological activities have been reported for this compound and its aglycone, isorhamnetin. These include:
-
Anti-inflammatory effects: Isorhamnetin and its glycosides have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] The mechanism often involves the inhibition of signaling pathways such as the NF-κB pathway.[3][4]
-
Anti-cancer activity: Isorhamnetin has demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.[5][6][7] These effects are often linked to the modulation of signaling pathways like PI3K/Akt.[6][8] One study reported that this compound can act as an activator of DNA synthesis in MCF-7 human breast cancer cells.[1]
-
Antiviral activity: Some isorhamnetin glycosides have been investigated for their potential to inhibit influenza virus replication.[9]
Isolation and Purification
The isolation of this compound from Astragalus altaicus was achieved through a multi-step chromatographic process. The general workflow is depicted below.
Experimental Protocols
Dried aerial parts of Astragalus altaicus were used as the starting material. The powdered plant material was extracted with 95% ethanol. The resulting extract was then suspended in water and subjected to liquid-liquid partitioning with n-butanol to obtain the n-butanol soluble fraction, which was enriched with flavonoid glycosides.
The n-butanol extract was subjected to silica gel column chromatography to achieve initial fractionation.
-
Stationary Phase: Silica gel.
-
Elution: A gradient of chloroform-methanol and chloroform-methanol-water was used for elution. The specific gradient steps were:
-
Chloroform
-
Chloroform-methanol (100:1 to 5:1, v/v)
-
Chloroform-methanol-water (5:1:0.1 to 2:1:0.1, v/v/v)
-
-
Fraction Collection: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar profiles were combined.
-
Bioassay: The antioxidant activity of each combined fraction was assessed using the ABTS assay to identify the most active fraction (designated ABS-5) for further purification.
The bioactive fraction (ABS-5) obtained from silica gel chromatography was further purified by preparative HSCCC.
-
Instrument: A high-speed counter-current chromatograph.
-
Two-Phase Solvent System: Ethyl acetate-n-butanol-water (2:1:6, v/v/v). The selection of this solvent system was optimized using TLC analysis.
-
Mobile Phase: The upper phase of the solvent system.
-
Flow Rate: 1.5 mL/min.
-
Detection: The effluent was monitored by UV detection.
-
Outcome: This step yielded purified this compound.
Structure Elucidation and Characterization
The chemical structure of the isolated compound was determined using a combination of spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
The purity of the isolated this compound was determined to be over 95% by HPLC analysis.
Mass Spectrometry (MS)
Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of the compound. While the specific data from the Astragalus altaicus study is not publicly available, typical ESI-MS analysis of isorhamnetin glycosides would show a pseudomolecular ion and characteristic fragment ions corresponding to the loss of the sugar moieties and the isorhamnetin aglycone. For example, the analysis of Isorhamnetin 3-O-glucoside typically shows a pseudomolecular ion at m/z 477 and a fragment ion at m/z 315, corresponding to the loss of a glucose unit (162 Da).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were used to elucidate the detailed structure of this compound, including the positions of the sugar linkages. The general chemical shifts for isorhamnetin glycosides are well-documented.[10] The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons of the flavonoid backbone and the anomeric protons of the sugar units. The ¹³C NMR spectrum provides information on the carbon skeleton of the flavonoid and the sugar moieties. 2D-NMR techniques such as COSY, HSQC, and HMBC are crucial for assigning all proton and carbon signals and confirming the glycosylation positions.[10]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the isolation of this compound from Astragalus altaicus.
| Parameter | Value | Reference |
| Starting Material | 200 mg of crude sample (ABS-5) | [1] |
| Yield of this compound | 20.8 mg | [1] |
| Purity | > 95% | [1] |
| ABTS Radical Scavenging Activity (IC50) | 33.43 µg/mL | [1] |
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound are not yet fully elucidated, based on the known activities of its aglycone, isorhamnetin, and other related flavonoids, several pathways can be implicated.
Antioxidant and Anti-inflammatory Pathways
The demonstrated antioxidant activity of this compound suggests its involvement in pathways that mitigate oxidative stress. This could involve direct radical scavenging or the modulation of cellular antioxidant defense mechanisms. The anti-inflammatory effects of isorhamnetin are often attributed to the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.[3][4] Inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines.
Anti-cancer Pathways
The reported pro-proliferative effect on MCF-7 cells, alongside the known anti-proliferative effects of isorhamnetin on other cancer cell lines, suggests a complex, cell-type-specific mechanism of action.[1][6] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and is a known target of isorhamnetin.[6][8] Depending on the cellular context, modulation of this pathway could lead to either pro- or anti-proliferative effects.
Conclusion and Future Directions
This compound, isolated from Astragalus altaicus, is a flavonoid glycoside with demonstrated antioxidant activity and potential for other significant biological effects. The successful isolation and purification of this compound using a combination of silica gel and high-speed counter-current chromatography provides a solid foundation for further research.
Future studies should focus on:
-
Comprehensive Biological Screening: A broader evaluation of the pharmacological activities of pure this compound is warranted, including its anti-inflammatory, anti-cancer, and antiviral properties in various in vitro and in vivo models.
-
Mechanism of Action Studies: Detailed investigations are needed to elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.
-
Structural-Activity Relationship Studies: Synthesis and biological evaluation of analogues of this compound could provide insights into the structural features essential for its bioactivity.
This technical guide provides a comprehensive starting point for researchers and professionals interested in the further exploration and potential therapeutic application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 5. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery | MDPI [mdpi.com]
- 6. Frontiers | Isorhamnetin Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation [frontiersin.org]
- 7. Isorhamnetin Inhibits Proliferation and Invasion and Induces Apoptosis through the Modulation of Peroxisome Proliferator-activated Receptor γ Activation Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive characterization of flavonoid derivatives in young leaves of core-collected soybean (Glycine max L.) cultivars based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Isorhamnetin 3-gentiobioside: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical structure, properties, and known biological activities of Isorhamnetin (B1672294) 3-gentiobioside, a flavonoid glycoside of interest to researchers in pharmacology, cell biology, and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways.
Chemical Structure and Properties
Isorhamnetin 3-gentiobioside is a naturally occurring flavonoid, specifically an O-methylated flavonol glycoside. Its structure consists of the aglycone isorhamnetin linked to a gentiobiose sugar moiety.
Chemical Structure:
Figure 1. 2D chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C28H32O17 | [1] |
| Molecular Weight | 640.54 g/mol | [1] |
| Solubility | Soluble in DMSO (125 mg/mL) | [MedChemExpress Data] |
| Isorhamnetin Melting Point | 311 - 314 °C | [PubChem Data for Isorhamnetin] |
| Isorhamnetin Boiling Point | Not available |
Biological Activities and Quantitative Data
This compound has demonstrated notable biological activities in preliminary studies. The primary reported activities include the promotion of cancer cell proliferation and antioxidant effects through radical scavenging.
| Activity | Cell Line/Assay | Result (EC50/IC50) | Source |
| DNA Synthesis Activation | MCF-7 human breast cancer cells | 3.1 µg/mL (EC50) | [MedChemExpress Data] |
| ABTS Radical Scavenging | Chemical Assay | 33.43 µg/mL (IC50) | [MedChemExpress Data] |
Experimental Protocols
Detailed methodologies for assessing the biological activities of this compound are crucial for reproducible research. The following sections outline standard protocols for the key experiments cited.
MCF-7 Cell Proliferation Assay (EC50 Determination)
This protocol describes a typical workflow for determining the half-maximal effective concentration (EC50) of a compound that promotes cell proliferation.
References
A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Isorhamnetin Glycosides, with a Focus on Isorhamnetin 3-gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isorhamnetin (B1672294), a 3'-O-methylated metabolite of quercetin, and its glycosidic derivatives are flavonoids found in various medicinal and dietary plants, such as Hippophae rhamnoides (sea buckthorn). These compounds have garnered significant scientific interest for their wide range of pharmacological activities, particularly their potent antioxidant and anti-inflammatory effects. This technical guide provides an in-depth analysis of these properties, focusing on Isorhamnetin 3-gentiobioside and other key isorhamnetin glycosides. This document consolidates quantitative data from various in vitro assays, details the experimental protocols for their evaluation, and illustrates the underlying molecular signaling pathways. While specific research on this compound is emerging, this guide draws upon the broader knowledge of isorhamnetin and its related glycosides to provide a comprehensive overview for researchers and drug development professionals.
Antioxidant Properties of Isorhamnetin and Its Glycosides
The antioxidant capacity of isorhamnetin and its derivatives is a cornerstone of their therapeutic potential, enabling them to neutralize harmful reactive oxygen species (ROS) implicated in numerous chronic diseases.[1] This activity is primarily evaluated through in vitro assays that measure the compound's ability to scavenge free radicals.
Quantitative Antioxidant Activity
The efficacy of antioxidants is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of free radicals. A lower IC50 value indicates greater antioxidant activity.[1] The table below summarizes the reported IC50 values for this compound and other related glycosides from various antioxidant assays.
| Compound | Assay | IC50 Value | Reference |
| This compound | ABTS | 33.43 µg/mL | |
| Isorhamnetin | DPPH | 24.61 µM | [1] |
| ABTS | 14.54 µM | [1] | |
| Isorhamnetin 3-O-glucoside | DPPH | 11.76 µM | [1][2] |
| Isorhamnetin 3-O-rutinoside (Narcissin) | DPPH | 9.01 µM | [1][2] |
| Isorhamnetin 3-O-robinobioside | CAA | 0.225 mg/mL | [3] |
| Isorhamnetin 3,7-disulfate | DPPH | > 100 µg/mL | [4] |
Note: Direct comparative analysis is challenging due to variations in experimental conditions and units across studies.
Experimental Protocols for Antioxidant Assays
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[1]
-
Principle: The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[1]
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol).
-
Test compound (this compound or other glycosides) at various concentrations.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Solvent (Methanol or ethanol).
-
-
Procedure (Microplate Method):
-
Prepare a working solution of DPPH in the chosen solvent with an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Add 100 µL of the test compound solutions at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[5]
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.[5]
-
This assay is based on the ability of antioxidants to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+).[1]
-
Principle: The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[1]
-
Reagents:
-
Procedure:
-
Generate the ABTS•+ by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.[5][6]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6][7]
-
In a 96-well plate, mix 10 µL of the test compound with 195 µL of the diluted ABTS•+ solution.[8]
-
Incubate the mixture at room temperature for a specific time (e.g., 5-30 minutes).[7]
-
Measure the absorbance at 734 nm.[7]
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
This cell-based assay measures the antioxidant activity of compounds within a biological system.
-
Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation, leading to reduced fluorescence.[1]
-
Procedure:
-
Plate cells (e.g., K562, HepG2) in a 96-well plate and allow them to adhere.[3]
-
Wash the cells and incubate them with the test compound and DCFH-DA.
-
Induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[3]
-
Measure the fluorescence over time using a fluorescence plate reader.
-
The CAA value is calculated based on the area under the fluorescence curve, and IC50 values can be determined.[3]
-
Anti-inflammatory Properties of Isorhamnetin and Its Glycosides
Isorhamnetin and its glycosides exhibit significant anti-inflammatory effects by modulating key inflammatory mediators and pathways. They have been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, as well as the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][9]
Quantitative Anti-inflammatory Activity
The anti-inflammatory effects of isorhamnetin glycosides have been demonstrated in various cell-based models, typically using lipopolysaccharide (LPS) to induce an inflammatory response.
| Compound | Cell Model | Target/Effect Measured | Concentration/Dosage | Result | Reference |
| Isorhamnetin 3-O-galactoside | Human Endothelial Cells | HMGB1 Release Inhibition | 5 µM | Significant inhibition | [2] |
| Isorhamnetin 3-O-galactoside | Mice | TNF-α Production | 4.8 mg/mouse | Suppression | [2] |
| Isorhamnetin 3-O-glucuronide | RAW264.7 Macrophages | NO & PGE2 Secretion | Not specified | Suppression | [10] |
| Isorhamnetin 3-O-glucuronide | RAW264.7 Macrophages | iNOS & COX-2 Expression | Not specified | Suppression | [10] |
| Isorhamnetin 3-O-glucoside | RAW264.7 Macrophages | Anti-inflammatory Activity | 100 µg/mL | Distinct activity with no toxicity | [2] |
| Isorhamnetin | BEAS-2B Cells | IL-1β, IL-6, IL-8 Expression | 10 µM | Significant reduction | [9] |
| Isorhamnetin | Diabetic Rats | NF-κB Signaling | Not specified | Inhibition | [4] |
Experimental Protocols for Anti-inflammatory Assays
-
Cell Lines: Murine macrophage cell line RAW 264.7 or human bronchial epithelial BEAS-2B cells are commonly used.[9][11]
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.[12]
-
Treatment Protocol:
-
Seed cells in appropriate plates (e.g., 6-well or 96-well) and allow them to adhere for 24 hours.[12]
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.[12]
-
Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS, e.g., 100 ng/mL or 1 µg/mL), for a specified duration (e.g., 24 hours).[11][12]
-
-
Principle: Measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production.[11]
-
Procedure:
-
After cell treatment, collect 50-100 µL of the culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels indicates inhibition of NO production.[11]
-
-
Principle: Measures the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) to determine if the test compound affects their gene expression.[13]
-
Procedure:
-
RNA Isolation: After cell treatment, lyse the cells and isolate total RNA using a commercial kit.[14]
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]
-
qPCR: Perform real-time PCR using the synthesized cDNA, specific primers for the target cytokine genes (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye like SYBR Green.[13][14]
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often using the ΔΔCt method.
-
-
Principle: Detects and quantifies specific proteins to assess the effect of the test compound on inflammatory signaling pathways (e.g., phosphorylation of NF-κB p65, IκBα).[12]
-
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell protein extracts.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-COX-2), followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the protein levels.
-
Molecular Mechanisms and Signaling Pathways
Isorhamnetin and its glycosides exert their antioxidant and anti-inflammatory effects by modulating several key intracellular signaling pathways.
Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.
-
Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Isorhamnetin can promote the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), upregulating their expression and enhancing the cell's antioxidant capacity.[9][15][16][17] Studies show isorhamnetin activates Nrf2 through the phosphorylation of kinases like ERK1/2 and PKCδ.[15][16]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation.[11]
-
Mechanism: In response to inflammatory stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[12][18] Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2. Isorhamnetin and its derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[9][19][20]
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are crucial in transducing extracellular signals into cellular responses, including inflammation.[11]
-
Mechanism: Inflammatory stimuli activate MAPK pathways, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Isorhamnetin has been shown to attenuate inflammation by suppressing the phosphorylation of key proteins in the MAPK pathways, such as JNK and p38.[10][21] This modulation contributes to the overall reduction in the expression of pro-inflammatory cytokines.
Conclusion
This compound, as part of the broader class of isorhamnetin glycosides, demonstrates significant potential as a therapeutic agent due to its robust antioxidant and anti-inflammatory properties. The available data, primarily from in vitro studies on various isorhamnetin derivatives, consistently show potent radical scavenging activity and the ability to suppress key inflammatory mediators. The mechanisms underlying these effects are multifaceted, involving the activation of the protective Nrf2 antioxidant pathway and the inhibition of pro-inflammatory cascades, including the NF-κB and MAPK pathways.
For drug development professionals, isorhamnetin and its glycosides represent a promising scaffold for the design of novel therapeutics for conditions rooted in oxidative stress and chronic inflammation. Further research is warranted to fully elucidate the specific pharmacokinetic and pharmacodynamic profiles of this compound and to validate these preclinical findings in in vivo models. This guide serves as a foundational resource to support and direct these future research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Isorhamnetin 3-O-robinobioside from Nitraria retusa leaves enhance antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of cytokine gene expression by qRT-PCR [bio-protocol.org]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes (Journal Article) | OSTI.GOV [osti.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
Isorhamnetin 3-Gentiobioside and Cancer Cells: A Technical Examination of Current Evidence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the current scientific understanding of the mechanism of action of Isorhamnetin (B1672294) 3-gentiobioside in the context of cancer cell biology. Contrary to the anticipated anti-cancer effects observed with its aglycone, isorhamnetin, available evidence on Isorhamnetin 3-gentiobioside is limited and presents a conflicting narrative. One notable study indicates that this compound acts as an activator of DNA synthesis and promotes the proliferation of MCF-7 human breast cancer cells.[1] This finding underscores a critical knowledge gap and highlights the necessity for further research to elucidate the specific role of this glycoside in cancer progression.
In contrast, the aglycone, isorhamnetin, has been extensively studied and demonstrates significant anti-cancer properties through multiple mechanisms of action. This guide provides a comprehensive overview of the established anti-cancer activities of isorhamnetin to serve as a foundational reference for researchers. The mechanisms of isorhamnetin include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis, mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.[2][3][4]
This document summarizes the available quantitative data for both compounds, presents detailed experimental protocols for key assays in cancer research, and provides visual representations of the signaling pathways modulated by isorhamnetin. The juxtaposition of the data on this compound and isorhamnetin aims to inform future research directions and guide the development of novel therapeutic strategies.
This compound: Current Findings
The available literature on the direct interaction of this compound with cancer cells is sparse. A key finding from one supplier, MedChemExpress, indicates that this compound is a flavonoid that promotes cancer cell proliferation.[1] Specifically, it has been identified as an activator of DNA synthesis in MCF-7 human breast cancer cells, with a reported EC50 of 3.1 μg/mL.[1] This proliferative effect is in stark contrast to the well-documented anti-cancer activities of its aglycone, isorhamnetin. This discrepancy suggests that the gentiobioside moiety may significantly alter the biological activity of the isorhamnetin backbone, potentially through differences in cell uptake, metabolic processing, or receptor interaction. Further investigation is imperative to understand the bidirectional regulatory mechanisms that may be at play.[1]
Isorhamnetin: A Profile of Anti-Cancer Mechanisms
Isorhamnetin, the aglycone of this compound, is a naturally occurring flavonoid that has been the subject of numerous studies demonstrating its potential as an anti-cancer agent.[2][3] Its mechanisms of action are multifaceted, targeting several key processes involved in tumor growth and progression.
Induction of Apoptosis
Isorhamnetin has been shown to induce apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways.[2]
-
Intrinsic (Mitochondrial) Pathway: Isorhamnetin can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent apoptosis.[2]
-
Extrinsic (Death Receptor) Pathway: Isorhamnetin can also initiate apoptosis by engaging with death receptors on the cell surface, such as Fas. This leads to the recruitment of the Fas-associated death domain (FADD) and the activation of pro-caspase-8. Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway.[2]
Cell Cycle Arrest
A significant body of evidence indicates that isorhamnetin can induce cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cells, including those of the breast, colon, and bladder.[5][6][7] This is often achieved by downregulating the expression of key cell cycle regulatory proteins such as Cyclin B1 and its associated cyclin-dependent kinase, CDK1 (also known as CDC2).[2][7] In some cases, isorhamnetin has also been observed to induce S-phase arrest.[3]
Inhibition of Metastasis
Isorhamnetin has demonstrated the ability to suppress the metastatic potential of cancer cells.[2] This is accomplished by inhibiting the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and basement membrane, facilitating cancer cell invasion.[4] Furthermore, isorhamnetin can interfere with the epithelial-mesenchymal transition (EMT), a key process in the initiation of metastasis.[2]
Modulation of Key Signaling Pathways
The anti-cancer effects of isorhamnetin are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: Isorhamnetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell proliferation, growth, and survival.[5][6] By inhibiting this pathway, isorhamnetin can suppress tumor growth.[5][6]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation and survival. Isorhamnetin has been reported to inhibit the MAPK/ERK pathway, contributing to its anti-proliferative effects.[4][8]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cancer. Isorhamnetin can suppress the activation of NF-κB, thereby inhibiting the expression of its target genes involved in cell proliferation and survival.[2][4]
Quantitative Data
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | MCF-7 (Human Breast Cancer) | DNA Synthesis | EC50 | 3.1 µg/mL | [1] |
Table 2: In Vitro Anti-proliferative Activity of Isorhamnetin
| Cancer Type | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| Colon Cancer | HT-29 | MTT Assay | IC50 | 4.9 ± 0.5 µg/mL | [9] |
| Colon Cancer | Caco-2 | MTT Assay | IC50 | 8.2 ± 0.3 µg/mL | [9] |
| Breast Cancer | MCF-7 | Not Specified | IC50 | Not Specified | |
| Breast Cancer | MDA-MB-231 | Not Specified | IC50 | Not Specified | |
| Bladder Cancer | T24 | Not Specified | IC50 | Not Specified | |
| Lung Cancer | A549 | Not Specified | IC50 | Not Specified |
Note: Specific IC50 values for isorhamnetin in some common cell lines were mentioned as being studied, but the exact values were not provided in the search results. The table reflects the available data.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Isorhamnetin induces apoptosis via both extrinsic and intrinsic pathways.
Caption: Isorhamnetin induces G2/M cell cycle arrest by downregulating the Cyclin B1/CDK1 complex.
Caption: A generalized workflow for determining cell viability using the MTT assay.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom microplates
-
This compound or Isorhamnetin stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compound (this compound or Isorhamnetin) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells with medium only.
-
Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Addition of MTT: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blotting for Apoptosis-Related Proteins
This protocol outlines the procedure for detecting the expression levels of key apoptosis-related proteins (e.g., Caspase-3, Cleaved Caspase-3, Bax, Bcl-2) by Western blotting.[14][15][16][17]
Materials:
-
Treated and untreated cancer cells
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[16]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide and analyzing the fluorescence intensity by flow cytometry.[18][19][20]
Materials:
-
Treated and untreated cancer cells
-
Ice-cold PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 70%. Fix the cells overnight or for at least 2 hours at -20°C or 4°C.[19]
-
Washing: Centrifuge the fixed cells and wash them twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution. This solution should contain RNase A to degrade RNA and ensure that PI only binds to DNA.[18]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel. Collect data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo). The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks. Quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The current body of scientific literature presents a compelling case for the anti-cancer properties of isorhamnetin, the aglycone of this compound. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis through the modulation of critical signaling pathways positions it as a promising candidate for further pre-clinical and clinical investigation.
However, the role of this compound in cancer remains enigmatic and, based on limited available data, potentially contrary to that of its aglycone. The report of its proliferative effects in a breast cancer cell line highlights a significant and intriguing area for future research. It is crucial to conduct comprehensive studies to:
-
Systematically evaluate the effects of this compound on a broad panel of cancer cell lines to determine if the observed proliferative effect is cell-type specific.
-
Investigate the molecular mechanisms underlying the activity of this compound, including its uptake, metabolism, and interaction with cellular targets.
-
Conduct comparative studies between this compound and isorhamnetin to understand the influence of the gentiobioside moiety on biological activity.
A deeper understanding of the structure-activity relationship of isorhamnetin and its glycosides will be invaluable for the rational design and development of novel flavonoid-based anti-cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The experimental significance of isorhamnetin as an effective therapeutic option for cancer: A comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 5. Isorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis in colon cancer cells treated with isorhamnetin glycosides from Opuntia ficus-indica pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. vet.cornell.edu [vet.cornell.edu]
Isorhamnetin 3-Gentiobioside: A Divergence from the Anticancer Profile of its Aglycone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Isorhamnetin, a 3'-O-methylated metabolite of quercetin, has been extensively investigated for its promising anticancer properties, demonstrating efficacy in inducing cell cycle arrest and apoptosis across various cancer cell lines. However, its glycosidic derivatives present a more complex and varied biological activity profile. This technical guide focuses on Isorhamnetin 3-gentiobioside, a specific glycoside of Isorhamnetin. Contrary to the well-documented anticancer effects of its parent aglycone, current in vitro data suggests that this compound may promote the proliferation of certain cancer cells. This paper will synthesize the available data on this compound, placing it in the broader context of Isorhamnetin's established anticancer mechanisms to provide a comprehensive and nuanced perspective for researchers in oncology and drug development.
This compound: Current In Vitro Data
The available scientific literature on the direct anticancer potential of this compound is sparse and points towards a pro-proliferative rather than a cytotoxic effect in a specific cancer cell line.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Effect | Quantitative Data |
| This compound | MCF-7 (Human Breast Cancer) | Activator of DNA synthesis | EC50: 3.1 μg/mL[1] |
This finding is significant as it contrasts sharply with the anticancer activities reported for the aglycone, Isorhamnetin, and some of its other glycosides. The data suggests that the gentiobioside moiety at the 3-position of the Isorhamnetin backbone may fundamentally alter its interaction with cellular targets involved in proliferation. Further research is imperative to understand the mechanism behind this proliferative effect and to investigate its activity in other cancer cell lines.
Isorhamnetin: A Profile of Anticancer Activity
To provide a comprehensive context, it is essential to review the well-established anticancer properties of the parent compound, Isorhamnetin. Isorhamnetin has been shown to exert its anticancer effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways.
Induction of Cell Cycle Arrest
Isorhamnetin has been demonstrated to induce cell cycle arrest at various phases in different cancer cell lines, thereby inhibiting cancer cell proliferation.
Table 2: Effect of Isorhamnetin on Cell Cycle Arrest in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effect | Reference |
| Breast Cancer | Doxorubicin-resistant MCF-7 | G2/M phase arrest | [2][3] |
| Hepatocarcinoma | Hep3B | G2/M phase arrest | [4] |
| Bladder Cancer | T24, 5637, 2531J | G2/M phase arrest | [5] |
| Esophageal Squamous Carcinoma | Eca-109 | G0/G1 phase arrest | [6] |
The mechanism of cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. For instance, in doxorubicin-resistant breast cancer cells, Isorhamnetin induces G2/M phase arrest by downregulating the Cyclin B1/CDK1 complex.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery [mdpi.com]
- 4. Isorhamnetin induces ROS-dependent cycle arrest at G2/M phase and apoptosis in human hepatocarcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Isorhamnetin 3-gentiobioside: A Comprehensive Technical Review for Drug Development Professionals
An In-depth Analysis of a Promising Flavonoid Glycoside
Isorhamnetin (B1672294) 3-gentiobioside, a naturally occurring flavonoid glycoside, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive literature review, detailing its chemical properties, biological activities, and underlying mechanisms of action, with a focus on data relevant to researchers, scientists, and drug development professionals.
Chemical Properties
Isorhamnetin 3-gentiobioside is a complex glycoside of isorhamnetin, a 3'-O-methylated metabolite of quercetin. Its chemical structure consists of the isorhamnetin aglycone linked to a gentiobiose sugar moiety at the 3-hydroxyl group.
| Property | Value |
| Molecular Formula | C28H32O17 |
| Molecular Weight | 640.54 g/mol |
| CAS Number | 17429-69-5 |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities in preclinical studies. Notably, it has been shown to influence cancer cell proliferation and exhibit antioxidant effects. The following table summarizes key quantitative data from the literature.
| Biological Activity | Cell Line/Assay | Parameter | Value | Reference |
| DNA Synthesis Activation | MCF-7 (Human Breast Cancer) | EC50 | 3.1 μg/mL | [1] |
| Antioxidant Activity | ABTS Radical Scavenging Assay | IC50 | 33.43 μg/mL | [1] |
Experimental Protocols
To facilitate the replication and further investigation of the reported biological activities, detailed experimental protocols are outlined below.
Isolation and Purification of this compound from Astragalus altaicus
A successful method for the preparative isolation of this compound from the n-butanol extract of Astragalus altaicus has been developed, employing a combination of silica (B1680970) gel column chromatography and high-speed counter-current chromatography (HSCCC).
Experimental Workflow for Isolation
References
An In-depth Technical Guide to the Biosynthesis Pathway of Isorhamnetin Glycosides in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin (B1672294) and its glycosidic derivatives, a subclass of 3'-O-methylated flavonols, are plant secondary metabolites of significant pharmacological interest, exhibiting a wide array of biological activities including antioxidant, anti-inflammatory, and anticancer properties. As derivatives of quercetin (B1663063), their biosynthesis is intricately woven into the general flavonoid pathway. A comprehensive understanding of the enzymatic machinery and regulatory networks governing their production is paramount for metabolic engineering strategies in both plant and microbial systems, with the ultimate goal of enhancing yields for pharmaceutical applications. This technical guide provides a detailed exposition of the core isorhamnetin glycoside biosynthesis pathway, supported by quantitative data on key enzymatic reactions and metabolite concentrations. Furthermore, it offers detailed experimental protocols for the investigation of this pathway and visual representations of the biochemical and regulatory networks involved.
The Core Biosynthesis Pathway of Isorhamnetin and its Glycosides
The biosynthesis of isorhamnetin glycosides is a multi-step enzymatic cascade that originates from the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol sub-pathways. The final steps involve the specific methylation of quercetin to form isorhamnetin, followed by glycosylation to yield a diverse array of isorhamnetin glycosides.
The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions.[1] This molecule serves as the primary precursor for flavonoid biosynthesis. Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[1] Subsequently, chalcone isomerase (CHI) facilitates the isomerization of naringenin chalcone to the flavanone (B1672756) naringenin.[1]
From naringenin, the pathway proceeds as follows:
-
Hydroxylation to Dihydroflavonols: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol (B1209521) (DHK).[1]
-
B-ring Hydroxylation: The critical hydroxylation pattern on the B-ring is established by Flavonoid 3'-hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase. F3'H hydroxylates DHK at the 3' position to form dihydroquercetin (DHQ).[1]
-
Formation of Flavonols: Flavonol synthase (FLS), a 2-oxoglutarate-dependent dioxygenase (2-ODD), introduces a double bond into the C-ring of DHQ, leading to the synthesis of the flavonol quercetin.[1]
-
Methylation to Isorhamnetin: The defining step in isorhamnetin biosynthesis is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of quercetin. This reaction is catalyzed by a specific O-methyltransferase (OMT), often referred to as Quercetin 3-O-methyltransferase or Flavonoid 3'-O-methyltransferase.[1]
-
Glycosylation to Isorhamnetin Glycosides: In planta, the isorhamnetin aglycone is typically further modified by glycosylation. UDP-dependent glycosyltransferases (UGTs) catalyze the transfer of a sugar moiety (such as glucose, rhamnose, or galactose) from a UDP-sugar donor to a hydroxyl group on the isorhamnetin backbone.[1] This process enhances the solubility, stability, and bioavailability of the molecule, influencing its transport and storage within the plant cell.[1] The position and type of sugar attachment give rise to the vast diversity of isorhamnetin glycosides found in nature, such as Isorhamnetin-3-O-glucoside and Narcissin (Isorhamnetin-3-O-rutinoside).[1]
Quantitative Data Presentation
The efficiency of the biosynthetic pathway is dictated by the kinetic properties of the involved enzymes and the resulting concentrations of intermediates and final products. These parameters exhibit significant variation across different plant species and tissues.
Table 1: Kinetic Parameters of Key Biosynthesis Enzymes
This table summarizes the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for key enzymes in the isorhamnetin biosynthesis pathway from various plant sources. Lower Km values indicate a higher affinity of the enzyme for its substrate.
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| OMT | Arabidopsis thaliana | Quercetin | 181 | 0.646 U/mg | [2] |
| COMT | Human (recombinant) | Quercetin | - | - | [3] |
Note: '-' indicates data not provided in the cited source. U/mg is defined as µmol of product formed per minute per mg of protein.
Table 2: Concentration of Isorhamnetin and its Glycosides in Various Plant Sources
The accumulation of isorhamnetin and its glycosides varies considerably among different plant species and tissues. This table provides a summary of reported concentrations.
| Compound | Plant Source | Tissue | Concentration | Reference |
| Isorhamnetin-3-O-rutinoside | Ginkgo biloba | Leaves | 30 - 80 mg/100g | [4] |
| Narcissin (Isorhamnetin-3-O-rutinoside) | Microctis folium | - | 1.72–5.17 mg/g DW | [4] |
| Isorhamnetin-3-hexoside | Hippophae rhamnoides | Berries | 75.0 - 406.1 mg/100 g DW | [4] |
| Isorhamnetin-3-rhamnosylglucoside | Hippophae rhamnoides | Berries | 52.5 - 190.0 mg/100 g DW | [4] |
| Isorhamnetin-3-neohesperidoside | Hippophae rhamnoides | Berries | 110.1 - 323.8 mg/100 g DW | [4] |
| Isorhamnetin-3-O-glucoside | Rice varieties | - | Widely distributed | [4] |
| Isorhamnetin-3,7-diglucoside | Brassica juncea | Leaves | Major flavonoid | [4] |
Note: DW = Dry Weight.
Experimental Protocols
Extraction and Quantification of Isorhamnetin Glycosides
Objective: To extract and quantify isorhamnetin and its glycosides from plant material using High-Performance Liquid Chromatography (HPLC).
A. Extraction Protocol
-
Sample Preparation: Freeze-dry plant material and grind to a fine powder.
-
Solvent Extraction:
-
Maceration: Suspend the powdered plant material in 70% methanol (B129727) and stir at room temperature for 24 hours.[5]
-
Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in an appropriate solvent (e.g., 50% ethanol) and subject to ultrasonication.[5] Optimal conditions (temperature, time, solvent concentration) should be determined empirically for each plant matrix.[6]
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
B. HPLC Quantification Protocol
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid). The specific gradient program will need to be optimized for the separation of the target compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Detection:
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of isorhamnetin and its available glycosides.
-
Inject the filtered and appropriately diluted plant extracts.
-
Calculate the concentration of each compound in the sample by comparing its peak area to the calibration curve.[1]
-
In Vitro Enzyme Assay for O-Methyltransferase (OMT)
Objective: To determine the enzymatic activity of OMT in converting quercetin to isorhamnetin.
A. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM DTT.[1]
-
Substrate Stock: 10 mM Quercetin in DMSO.[1]
-
Methyl Donor: 1 mM S-adenosyl-L-methionine (SAM) in water (prepare fresh).[1]
-
Enzyme: Purified recombinant OMT protein or a crude protein extract from plant tissue.
-
Stop Solution: 2 M HCl.[1]
-
Extraction Solvent: Ethyl acetate (B1210297).[1]
B. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, SAM, and the enzyme preparation. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding quercetin to the mixture.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Product Extraction: Extract the product (isorhamnetin) from the reaction mixture by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Analysis: Evaporate the ethyl acetate phase to dryness and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the sample by HPLC as described in section 3.1.B to quantify the amount of isorhamnetin produced.
Gene Expression Analysis by Semi-Quantitative RT-PCR
Objective: To analyze the expression levels of genes encoding key enzymes in the isorhamnetin biosynthesis pathway.
A. RNA Extraction and cDNA Synthesis:
-
RNA Extraction: Isolate total RNA from plant tissues using a suitable method, such as the Trizol reagent (Invitrogen), following the manufacturer's protocol.[9] Treat the RNA with DNase I to remove any contaminating genomic DNA.[9]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., Takara RR047) according to the manufacturer's instructions.[9]
B. Semi-Quantitative PCR:
-
Primer Design: Design gene-specific primers for the target genes (e.g., CHS, CHI, F3H, F3'H, FLS, OMT) and a housekeeping gene (e.g., Actin or 28S rRNA) for normalization. Primers should be designed to amplify a product of 100-400 bp.[9]
-
PCR Amplification: Perform PCR using the synthesized cDNA as a template. The number of PCR cycles should be optimized to ensure amplification is in the linear range.
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The intensity of the bands, relative to the housekeeping gene, provides a semi-quantitative measure of gene expression.[9]
Regulation of Isorhamnetin Glycoside Biosynthesis
The biosynthesis of flavonoids, including isorhamnetin and its glycosides, is tightly regulated at the transcriptional level. This regulation involves a complex interplay of transcription factors, developmental cues, and environmental signals.
The expression of many flavonoid biosynthesis genes is controlled by a conserved transcriptional complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.[10][11] Different combinations of these transcription factors can activate or repress specific branches of the flavonoid pathway, leading to the tissue-specific and developmentally regulated accumulation of different flavonoid compounds.[12]
Environmental factors such as light, particularly UV-B radiation, and plant hormones also play a crucial role in modulating the expression of flavonoid biosynthesis genes.[10][13] For instance, UV-B light is a known inducer of flavonol biosynthesis, which serves a protective function against UV damage.[13]
Conclusion
The biosynthesis of isorhamnetin glycosides is a well-defined extension of the core flavonoid pathway, culminating in a specific methylation event catalyzed by an OMT and subsequent glycosylation by UGTs. The key enzymes—F3'H, FLS, OMT, and UGTs—represent critical control points that determine the flux towards the production of these valuable bioactive compounds. The quantitative analysis of enzyme kinetics and metabolite accumulation reveals significant variation across the plant kingdom, offering a multitude of targets for metabolic engineering. The detailed protocols provided herein serve as a foundational resource for researchers to characterize novel enzymes, quantify metabolites from diverse sources, and investigate the transcriptional regulation of this pathway. Future research will likely focus on the discovery of novel OMTs and UGTs with enhanced catalytic efficiencies and specificities, as well as the elucidation of the complex signaling networks that govern the biosynthesis of isorhamnetin glycosides in response to developmental and environmental cues. This knowledge will be instrumental in developing robust platforms for the sustainable production of these pharmacologically important plant-derived natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. "Brettacher") by HPLC-PDA and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression analysis of flavonoid biosynthesis gene families in safflower [bio-protocol.org]
- 10. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]
- 11. The Flavonoid Biosynthesis Network in Plants [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Pharmacological Effects of Isorhamnetin 3-gentiobioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin (B1672294) 3-gentiobioside, a flavonoid glycoside, has garnered interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known effects of Isorhamnetin 3-gentiobioside, with a focus on its antioxidant, pro-proliferative, and metabolic modulatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and workflows to support further research and drug development endeavors.
Introduction
This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is a glycoside of isorhamnetin, meaning it is composed of an isorhamnetin aglycone linked to a gentiobiose sugar moiety. Flavonoids and their glycosides are known to possess a wide range of biological activities, and this compound is emerging as a compound of interest for its potential therapeutic applications. This guide will delve into the technical details of its pharmacological effects based on available scientific literature.
Pharmacological Effects
The primary pharmacological effects of this compound that have been quantitatively assessed include its antioxidant activity, its role in cancer cell proliferation, and its impact on lipid metabolism.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties. Specifically, it exhibits scavenging activity against the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.[1] This activity is a key indicator of its potential to combat oxidative stress, a pathological process implicated in numerous diseases.
Effects on Cancer Cell Proliferation
Interestingly, this compound has been shown to act as an activator of DNA synthesis in the MCF-7 human breast cancer cell line, suggesting a pro-proliferative effect in this context.[1] This finding highlights the complex and sometimes contradictory roles that flavonoids can play in cancer biology, which may be concentration-dependent or specific to certain cancer types. This effect warrants further investigation to understand the underlying bidirectional regulatory mechanisms.[1]
Metabolic Effects
In the realm of metabolic regulation, this compound has been found to have a significant inhibitory effect on sodium oleate-induced triglyceride accumulation in HepG2 cells, a human liver cancer cell line commonly used to model liver fat accumulation.[2] This suggests a potential role for this compound in modulating lipid metabolism and addressing conditions related to hepatic steatosis.
Quantitative Data
The following tables summarize the key quantitative data available for the pharmacological effects of this compound.
| Pharmacological Effect | Assay | Cell Line/System | Parameter | Value | Reference |
| Antioxidant Activity | ABTS Radical Scavenging | Chemical Assay | IC50 | 33.43 µg/mL | [1] |
| Cancer Cell Proliferation | DNA Synthesis Activation | MCF-7 | EC50 | 3.1 µg/mL | [1] |
| Metabolic Regulation | Inhibition of Triglyceride Accumulation | HepG2 | Concentration for Significant Effect | 30 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for the key experiments cited.
ABTS Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Spectrophotometer
Protocol:
-
Preparation of ABTS radical cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This results in the formation of a dark blue/green ABTS•+ solution.
-
Dilution of ABTS•+ solution: Dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Assay:
-
Add a small volume (e.g., 5 µL) of the test compound (this compound) at various concentrations to a large volume (e.g., 3.995 mL) of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 734 nm.
-
-
Calculation: The percentage of inhibition of absorbance is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample. The IC50 value is the concentration of the test compound that causes 50% inhibition.
References
Methodological & Application
Application Note: HPLC-UV Analysis of Isorhamnetin 3-gentiobioside
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Isorhamnetin (B1672294) 3-gentiobioside in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established analytical principles for flavonoid glycosides.
Introduction
Isorhamnetin 3-gentiobioside is a flavonoid glycoside found in various medicinal plants.[1] Like other isorhamnetin glycosides, it is investigated for its potential pharmacological activities.[2][3] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of such phenolic compounds due to its sensitivity, specificity, and robustness.[2][3][4] This application note details a reliable HPLC-UV method for the determination of this compound.
Experimental Protocol
This protocol is a comprehensive guide for the analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoid glycosides.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
Chromatographic Conditions
The following conditions are a robust starting point and may require optimization based on the specific sample matrix and HPLC system.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 350 nm (based on the UV spectra of similar isorhamnetin glycosides) |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid, formulation). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. For a powdered plant material, a typical extraction procedure is as follows:
-
Accurately weigh 1 g of the powdered sample.
-
Extract with 20 mL of 70% ethanol (B145695) in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
Method Validation Parameters
A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following tables summarize typical acceptance criteria and expected performance data based on methods for similar compounds.[5][6]
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Precision
| Level | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| Low QC | < 3.0% | < 3.0% |
| Medium QC | < 3.0% | < 3.0% |
| High QC | < 3.0% | < 3.0% |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Low QC | 95 - 105 |
| Medium QC | 95 - 105 |
| High QC | 95 - 105 |
Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Estimated Value (µg/mL) |
| LOD | ~0.5 |
| LOQ | ~1.5 |
Note: The quantitative data presented in the tables are representative values based on published methods for structurally related isorhamnetin glycosides and should be confirmed during in-house validation.[5][6]
Visualizations
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Method Validation Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. researchgate.net [researchgate.net]
UPLC-MS/MS method for Isorhamnetin 3-gentiobioside quantification
An Application Note and Protocol for the Quantification of Isorhamnetin 3-gentiobioside using UPLC-MS/MS
Application Note
Introduction
This compound is a flavonoid glycoside found in various plants, including soybeans.[1] As a member of the flavonoid family, it is studied for its potential health benefits. Accurate quantification of this compound in different matrices is crucial for researchers in pharmacology, natural product chemistry, and drug development. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound. The method is suitable for pharmacokinetic studies and the analysis of plant extracts.
Method Summary
This method utilizes a UPLC system for rapid and efficient separation of this compound from complex matrices. A C18 column is used with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. This approach offers high selectivity and sensitivity, making it ideal for trace-level analysis.
Experimental Protocols
1. Sample Preparation: Plant Material (e.g., Soybean Leaves)
-
Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol (B129727).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into a clean vial for UPLC-MS/MS analysis.
2. Sample Preparation: Rat Plasma
-
Protein Precipitation:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard (e.g., Rutin at 100 ng/mL).
-
Vortex for 2 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.
3. UPLC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
UPLC Conditions:
-
Column: Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 4.0 30 70 4.5 5 95 5.5 5 95 5.6 95 5 | 8.0 | 95 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 550°C
-
Desolvation Gas Flow: 1000 L/h
-
Cone Gas Flow: 50 L/h
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 641.17 479.12 45 20 This compound 641.17 317.07 45 35 | Rutin (Internal Standard) | 611.16 | 303.05 | 50 | 40 |
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 5 - 2000 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 |
| Accuracy (%) | 92.5 - 108.3 |
| Precision (%RSD) | < 15% |
| Recovery (%) | 85.2 - 96.1 |
| Matrix Effect (%) | 91.4 - 103.7 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 15 | 14.8 ± 1.9 | 98.7 | 12.8 |
| Medium | 150 | 156.2 ± 10.5 | 104.1 | 6.7 |
| High | 1500 | 1458.9 ± 121.3 | 97.3 | 8.3 |
Visualizations
References
Application Notes and Protocols for the Solvent Extraction of Isorhamnetin 3-Gentiobioside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solvent extraction, purification, and quantification of Isorhamnetin 3-gentiobioside, a bioactive flavonoid glycoside, from plant sources. The methodologies outlined herein are designed to offer a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. This protocol covers various extraction techniques, including maceration, reflux, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), followed by purification using solvent partitioning and column chromatography.
Introduction
This compound is a naturally occurring flavonol glycoside found in various medicinal and dietary plants, such as those from the Leguminosae family, including Astragalus altaicus[1]. Flavonoid glycosides, as a class of compounds, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties[2]. Isorhamnetin and its glycosides have been shown to modulate several key signaling pathways, such as PI3K/AKT, NF-κB, and MAPK, which are implicated in various disease processes[3][4]. The effective extraction and isolation of this compound are crucial for its further investigation and potential therapeutic applications.
This application note details robust and efficient protocols for the extraction and purification of this compound from plant material, providing researchers with the necessary tools to obtain high-purity compounds for their studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective extraction and purification strategy.
| Property | Value/Description | Reference |
| Molecular Formula | C28H32O17 | |
| Molecular Weight | 640.54 g/mol | |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO). Generally, flavonoid glycosides are more soluble in polar solvents like methanol (B129727) and ethanol-water mixtures than their aglycone counterparts. | [1] |
| Stability | Flavonoid glycosides are generally more stable than their corresponding aglycones during extraction processes. The glycosidic linkage offers protection against degradation. |
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Collect the desired plant material (e.g., leaves, flowers, or whole plant) and ensure proper botanical identification.
-
Drying: Air-dry or oven-dry the plant material at a temperature below 60°C to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.
-
Defatting (Optional): For plant materials with high lipid content, pre-extract the powdered material with a non-polar solvent like n-hexane or petroleum ether to remove fats and waxes.
Solvent Extraction Methodologies
The choice of extraction method depends on the stability of the target compound, the solvent used, and the available equipment. Below are four commonly used methods for flavonoid glycoside extraction.
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature.
Protocol:
-
Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.
-
Add 1 L of 80% methanol (solvent-to-solid ratio of 10:1 v/w).
-
Seal the flask and keep it at room temperature (20-25°C) for 72 hours with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction of the residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Reflux extraction is performed at the boiling point of the solvent, which can enhance extraction efficiency but may not be suitable for heat-sensitive compounds.
Protocol:
-
Place 100 g of the powdered plant material in a round-bottom flask.
-
Add 1 L of 70% ethanol (B145695) (solvent-to-solid ratio of 10:1 v/w).
-
Set up a reflux apparatus and heat the mixture to the boiling point of the solvent for 2 hours.
-
Allow the mixture to cool to room temperature and then filter.
-
Repeat the extraction of the residue twice more.
-
Combine the filtrates and concentrate using a rotary evaporator.
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
Protocol:
-
Place 50 g of the powdered plant material in a beaker.
-
Add 1 L of 80% methanol (solvent-to-solid ratio of 20:1 v/w).
-
Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 40-50°C.
-
Filter the mixture.
-
Repeat the sonication of the residue with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
Protocol:
-
Place 20 g of the powdered plant material in a microwave extraction vessel.
-
Add 400 mL of 75% ethanol (solvent-to-solid ratio of 20:1 v/w).
-
Set the microwave power to 400 W and the extraction time to 10 minutes.
-
After extraction, allow the vessel to cool and then filter the contents.
-
Combine the filtrates from repeated extractions (if necessary) and concentrate.
Purification of this compound
This step aims to fractionate the crude extract based on the polarity of its components.
Protocol:
-
Dissolve the concentrated crude extract in 200 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform successive extractions with solvents of increasing polarity:
-
First, extract three times with 200 mL of ethyl acetate.
-
Then, extract the remaining aqueous layer three times with 200 mL of n-butanol.
-
-
Combine the respective fractions. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness.
Column chromatography is used for the final purification of the target compound from the enriched fraction.
Protocol:
-
Stationary Phase: Use silica (B1680970) gel (100-200 mesh) or a macroporous resin (e.g., D101).
-
Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase solvent and pack it into a glass column.
-
Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a lower polarity and gradually increasing the polarity. For example:
-
Chloroform:Methanol (9:1, v/v)
-
Chloroform:Methanol (8:2, v/v)
-
Chloroform:Methanol (7:3, v/v)
-
...and so on, up to 100% methanol.
-
-
Fraction Collection: Collect the eluate in fractions of 10-20 mL.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:formic acid:water, 8:1:1, v/v/v) and visualize under UV light (254 nm and 366 nm).
-
Combine the fractions containing the pure this compound and concentrate to yield the purified compound.
Data Presentation
The following tables summarize typical parameters and potential yields for the extraction of flavonoid glycosides. Note that actual yields will vary depending on the plant source, its geographical origin, and the specific extraction conditions used.
Table 1: Comparison of Extraction Methods for Flavonoid Glycosides
| Parameter | Maceration | Reflux Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Solvent | 80% Methanol | 70% Ethanol | 80% Methanol | 75% Ethanol |
| Solvent-to-Solid Ratio | 10:1 (v/w) | 10:1 (v/w) | 20:1 (v/w) | 20:1 (v/w) |
| Temperature | 20-25°C | Boiling point of solvent | 40-50°C | Set by power level |
| Extraction Time | 72 hours | 2 hours | 30 minutes | 10 minutes |
| Relative Yield | Moderate | High | High | Very High |
| Advantages | Simple, requires minimal equipment | High extraction efficiency | Fast, energy-efficient, suitable for thermolabile compounds | Very fast, requires less solvent |
| Disadvantages | Time-consuming, lower efficiency | Potential for thermal degradation | Requires specialized equipment | Requires specialized equipment |
Table 2: Illustrative Yield of Isorhamnetin Glycosides from Various Plant Sources
| Plant Source | Plant Part | Isorhamnetin Glycoside | Concentration (mg/100g Dry Weight) | Reference |
| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 ± 28.45 | [2] |
| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 | [2] |
| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [2] |
| Microctis folium | Leaves | Narcissin (Isorhamnetin-3-O-rutinoside) | 172 - 517 | [2] |
Visualization
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Isorhamnetin Glycosides in Cellular Signaling
Caption: Modulation of inflammatory signaling pathways by Isorhamnetin glycosides.
References
Application Notes and Protocols for Supercritical Fluid Extraction of Isorhamnetin 3-gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin (B1672294) 3-gentiobioside, a flavonoid glycoside found in various medicinal plants such as sea buckthorn (Hippophae rhamnoides L.), has garnered significant interest for its potential therapeutic properties.[1][2][3] These properties are largely attributed to its antioxidant and anti-inflammatory activities.[1][4] Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2) has emerged as a green and efficient technology for the selective extraction of bioactive compounds like flavonoids from plant matrices.[5][6] This technique offers several advantages over conventional solvent extraction methods, including reduced use of organic solvents, lower operating temperatures, and preservation of thermolabile compounds.[5][6] This document provides detailed application notes and protocols for the supercritical fluid extraction of Isorhamnetin 3-gentiobioside, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Supercritical Fluid Extraction of Flavonoids
The following tables summarize quantitative data from studies on the supercritical fluid extraction of flavonoids from plant sources known to contain isorhamnetin glycosides, such as Ginkgo biloba and Sea Buckthorn. This data provides a reference for the development of extraction protocols for this compound.
Table 1: Supercritical Fluid Extraction of Flavonoids from Ginkgo biloba Leaves
| Parameter | Value | Yield/Observation | Reference |
| Pressure | 20 MPa | Optimized for flavonoid extraction. | [7][8] |
| Temperature | 40 °C | Optimized for flavonoid extraction. | [7][8] |
| CO2 Flow Rate | 10 g/min | Resulted in a 0.36% extraction yield. | [7][8] |
| Co-solvent | Ethanol | Essential for effective extraction of flavonoids. | [8] |
| Co-solvent Flow Rate | 6 mL/min | Part of the optimized conditions. | [7][8] |
Table 2: Supercritical Fluid Extraction of Oil and Bioactive Compounds from Sea Buckthorn
| Parameter | Value | Yield/Observation | Reference |
| Pressure | 300 bar (30 MPa) | Effective for oil extraction. | [9] |
| Temperature | 40 °C | Used for oil extraction. | [9] |
| CO2 Flow Rate | 2 kg/h | Part of the oil extraction protocol. | [9] |
| Pressure Range (Optimization) | 27.6 MPa | Optimal for oil, vitamin E, and carotenoid yield. | [10] |
| Temperature Range (Optimization) | 34.5 °C | Optimal for oil, vitamin E, and carotenoid yield. | [10] |
| Extraction Time (Optimization) | 82.0 min | Optimal for maximizing yield. | [10] |
Experimental Protocols: Supercritical Fluid Extraction of this compound
This protocol is a comprehensive guide for the extraction of this compound from a plant matrix (e.g., sea buckthorn pomace) using supercritical fluid extraction.
1. Sample Preparation:
-
Obtain the dried plant material (e.g., sea buckthorn pomace).
-
Grind the material to a fine powder (particle size of approximately 0.5 mm) to increase the surface area for extraction.
-
Accurately weigh the powdered plant material (e.g., 100 g) for each extraction run.
2. Supercritical Fluid Extraction (SFE) System Setup:
A laboratory-scale SFE system is required. The general setup is depicted in the workflow diagram below.
3. SFE Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the desired extraction parameters. Based on the literature for similar flavonoids, the following starting conditions are recommended for optimization:
-
Pressure: 25 MPa
-
Temperature: 50 °C
-
CO2 Flow Rate: 15 g/min
-
Co-solvent: Ethanol (95%)
-
Co-solvent Percentage: 10% (v/v)
-
Extraction Time: 120 minutes
-
-
Pressurize the system with CO2 to the set pressure.
-
Introduce the co-solvent at the specified percentage.
-
Initiate the CO2 flow through the extraction vessel for the designated extraction time.
-
The supercritical fluid containing the extracted compounds is then passed through a separator (cyclone separator) where the pressure is reduced.
-
The CO2 returns to a gaseous state and is recycled, while the extracted compounds, including this compound, are collected in the separator.
-
After the extraction is complete, carefully collect the extract from the separator.
-
The crude extract can be further purified using techniques such as column chromatography to isolate this compound.
4. Analysis of Extract:
The concentration of this compound in the extract can be quantified using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the signaling pathways influenced by Isorhamnetin.
Caption: Supercritical Fluid Extraction (SFE) Workflow.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: HMGB1 Signaling Pathway Inhibition.
Mechanism of Action: Signaling Pathway Modulation
Isorhamnetin and its glycosides have been shown to exert their biological effects through the modulation of key signaling pathways involved in inflammation and cell proliferation.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival. Aberrant activation of this pathway is implicated in various diseases, including cancer. Isorhamnetin has been demonstrated to inhibit the PI3K/Akt pathway, thereby suppressing tumor cell proliferation and metastasis.[11][12]
-
HMGB1 Signaling Pathway: High Mobility Group Box 1 (HMGB1) is a pro-inflammatory cytokine that, when released from cells, can trigger inflammatory responses through receptors like RAGE and TLR4, leading to the activation of NF-κB.[13][14] Isorhamnetin-3-O-galactoside, a related compound, has been shown to potently inhibit the release of HMGB1 and down-regulate HMGB1-dependent inflammatory responses.[13][14] This suggests a similar mechanism for this compound in mitigating inflammation.
Conclusion
Supercritical fluid extraction is a promising green technology for the efficient extraction of this compound from plant sources. The provided protocols and data serve as a valuable resource for researchers and professionals aiming to isolate this bioactive flavonoid for further investigation and potential therapeutic applications. The ability of isorhamnetin derivatives to modulate critical signaling pathways like PI3K/Akt and HMGB1 underscores their potential in the development of novel drugs for a range of diseases. Further optimization of SFE parameters will be crucial for maximizing the yield and purity of this compound, paving the way for its broader application in the pharmaceutical and nutraceutical industries.
References
- 1. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 2. Structural investigations of flavonol glycosides from sea buckthorn (Hippophaë rhamnoides) pomace by NMR spectroscopy and HPLC-ESI-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. Bioactive Compounds in Sea Buckthorn and their Efficacy in Preventing and Treating Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. thesis.unipd.it [thesis.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme-assisted supercritical fluid extraction of antioxidant isorhamnetin conjugates from Opuntia ficus-indica (L.) Mill [research.tec.mx]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Isorhamnetin 3-Gentiobioside using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin (B1672294) 3-gentiobioside is a flavonoid glycoside with potential applications in pharmaceutical and nutraceutical industries. As a derivative of isorhamnetin, it is anticipated to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. The isolation and purification of this compound from natural sources are crucial for its further study and development. This document provides a detailed protocol for the purification of Isorhamnetin 3-gentiobioside using column chromatography, a fundamental and widely used technique for the separation of natural products. The protocols described herein are based on established methodologies for the purification of flavonoid glycosides.
Data Presentation
The following table summarizes representative quantitative data from the purification of various flavonoid glycosides using column chromatography techniques. This data is provided to offer a general expectation of yields and purities achievable.
| Compound Name | Starting Material | Chromatographic Method | Yield | Purity | Reference |
| Myricitrin | Acacia mearnsii leaves crude extract | Macroporous resin, Sephadex LH-20, and preparative RP-HPLC | 7.3 mg/g of crude extract | 98.4% | [1] |
| Myricetin-3-O-glucoside | Acacia mearnsii leaves crude extract | Macroporous resin, Sephadex LH-20, and preparative RP-HPLC | 1.8 mg/g of crude extract | >95% | [1] |
| Isorhamnetin | Stigma maydis crude extract | High-Speed Countercurrent Chromatography (HSCCC) | 11.8 mg from 700 mg crude extract | 98% | [2] |
| Isorhamnetin 3-sulphate | Flaveria bidentis crude extract | Counter-Current Chromatography (CCC) | 2.1 mg from 402 mg crude extract | >97% | [3] |
| Quercetin-3-O-β-D-arabinopyranoside | Psidium guajava crude sample | High-Speed Counter-Current Chromatography (HSCCC) | 71.7 mg from 19.8 g crude sample | 99.5% | [4] |
| Quercetin-3-O-α-L-arabinofuranoside | Psidium guajava crude sample | High-Speed Counter-Current Chromatography (HSCCC) | 105.6 mg from 19.8 g crude sample | 99.7% | [4] |
Experimental Protocols
This section outlines a comprehensive, multi-step protocol for the purification of this compound from a plant-derived crude extract.
Preparation of Crude Extract
A preliminary extraction is required to obtain a crude mixture containing this compound.
-
Materials:
-
Dried and powdered plant material (e.g., leaves, flowers)
-
80% Ethanol (B145695) (v/v)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
-
Protocol:
-
Macerate the dried plant powder with 80% ethanol at room temperature for 24 hours. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Pre-purification using Macroporous Resin Column Chromatography
This step serves to enrich the flavonoid glycoside fraction and remove highly polar or non-polar impurities.
-
Materials:
-
Macroporous adsorbent resin (e.g., Amberlite XAD-7, HP-20)
-
Glass column
-
Deionized water
-
Ethanol (various concentrations: 30%, 50%, 70%, 95% v/v)
-
-
Protocol:
-
Swell and pack the macroporous resin into a glass column according to the manufacturer's instructions.
-
Dissolve the crude extract in a minimal amount of deionized water.
-
Load the dissolved extract onto the pre-equilibrated resin column.
-
Wash the column with deionized water to remove sugars and other highly polar compounds.
-
Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, and 95% ethanol in water).
-
Collect fractions of each elution step separately.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Pool the fractions rich in this compound and concentrate them using a rotary evaporator.
-
Silica (B1680970) Gel Column Chromatography
This is the primary purification step to isolate this compound from other less polar flavonoids and impurities.
-
Materials:
-
Silica gel (60-120 mesh or 100-200 mesh) for column chromatography
-
Glass column
-
Mobile phase solvents: Chloroform, Methanol, Ethyl Acetate, Formic Acid
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
-
Protocol:
-
Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., Chloroform:Methanol, 95:5 v/v). Pour the slurry into the column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the enriched fraction from the macroporous resin step in a minimal amount of methanol. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully layer this powder on top of the packed silica gel bed.
-
Elution: Begin elution with a mobile phase of low polarity and gradually increase the polarity. A typical gradient could be:
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
Chloroform:Methanol (80:20)
-
Ethyl Acetate:Methanol:Water (100:13.5:10)
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) continuously.
-
TLC Monitoring: Monitor the collected fractions using TLC. A suitable developing solvent for TLC could be Ethyl Acetate:Formic Acid:Acetic Acid:Water (100:11:11:26).[5] Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., natural products-polyethylene glycol reagent).
-
Pooling and Concentration: Combine the fractions containing pure this compound based on the TLC analysis. Concentrate the pooled fractions to dryness.
-
(Optional) Final Purification by Preparative HPLC
For achieving very high purity, a final polishing step using preparative reversed-phase HPLC may be employed.
-
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile (B52724) and water (both containing 0.1% formic acid)
-
HPLC-grade solvents
-
-
Protocol:
-
Dissolve the semi-purified this compound in the initial mobile phase.
-
Inject the sample onto the preparative C18 column.
-
Elute with a gradient of increasing acetonitrile in water (e.g., 10% to 50% acetonitrile over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 365 nm).
-
Collect the peak corresponding to this compound.
-
Remove the solvent by lyophilization or evaporation under reduced pressure.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 2. PREPARATIVE ISOLATION OF ISORHAMNETIN FROM STIGMA MAYDIS USING HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and purification of isorhamnetin 3-sulphate from Flaveria bidentis (L.) Kuntze by counter-current chromatography comparing two kinds of solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Isorhamnetin 3-gentiobioside In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro cell-based assays for evaluating the biological activities of Isorhamnetin (B1672294) 3-gentiobioside. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of relevant signaling pathways to facilitate research and development.
Anticancer Activity
Isorhamnetin 3-gentiobioside, a flavonoid compound, has been identified as an activator of DNA synthesis in MCF-7 human breast cancer cells.[1] While this particular glycoside has shown proliferative effects in certain cancer cells, the aglycone, isorhamnetin, and other glycosides have demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines, suggesting that the biological activity is highly dependent on the cell type and the specific glycosidic moiety.[2][3][4] The following protocols are foundational for assessing the anticancer potential of this compound.
Quantitative Data: Proliferative and Cytotoxic Effects
| Compound | Cell Line | Cancer Type | Assay | Result |
| This compound | MCF-7 | Breast Cancer | DNA Synthesis | EC50: 3.1 µg/mL[1] |
| Isorhamnetin | Eca-109 | Esophageal Squamous Carcinoma | MTT Assay | IC50: 40 µg/mL[4] |
| Isorhamnetin | HT-29, HCT116, SW480 | Colorectal Cancer | Proliferation Assay | Inhibition of proliferation[3] |
Experimental Protocol: Cell Viability and Proliferation (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the EC50 or IC50 value.
Caption: General workflow for in vitro cytotoxicity assay.
Anti-inflammatory Activity
While direct studies on this compound's anti-inflammatory properties are limited, related isorhamnetin glycosides have demonstrated potent anti-inflammatory effects.[5][6] For instance, Isorhamnetin-3-O-galactoside has been shown to inhibit inflammatory responses by targeting the HMGB1 signaling pathway.[5] A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data: Anti-inflammatory Effects
| Compound | Cell Line | Inflammatory Stimulus | Assay | Result |
| Isorhamnetin-glucosyl-rhamnoside | RAW 264.7 | LPS | NO Production | 73.5 ± 4.8% inhibition at 125 ng/mL[6] |
| Isorhamnetin 3-O-galactoside | HUVECs | HMGB1 | Inflammatory Response | Down-regulation of HMGB1-dependent responses[5] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Caption: NF-κB signaling pathway in inflammation.
Antioxidant Activity
This compound has demonstrated antioxidant properties, specifically ABTS radical scavenging activity.[1] The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential, contributing to their anti-inflammatory and anticancer effects.[7][8] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential within a cellular context compared to purely chemical assays.[9]
Quantitative Data: Antioxidant Effects
| Compound | Assay | Result |
| This compound | ABTS Radical Scavenging | IC50: 33.43 µg/mL[1] |
| Isorhamnetin 3-o-robinobioside | Cellular Antioxidant Activity (CAA) in K562 cells | IC50: 0.225 mg/mL[9] |
| Isorhamnetin | DPPH Radical Scavenging | IC50: 24.61 µmol/L[10] |
| Isorhamnetin | ABTS Radical Scavenging | IC50: 14.54 µmol/L[10] |
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This protocol measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).
Materials:
-
This compound
-
Human cell line (e.g., K562, HepG2)
-
Complete cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate-Buffered Saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate at a density of 6 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a control compound (e.g., quercetin) for 1 hour.
-
DCFH-DA Loading: Add DCFH-DA to a final concentration of 25 µM and incubate for 1 hour.
-
Washing: Remove the medium and wash the cells with PBS to remove excess DCFH-DA.
-
AAPH Addition: Add AAPH solution (600 µM) to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the CAA value as the percentage of inhibition of AAPH-induced fluorescence by the compound.
Caption: Nrf2-mediated antioxidant response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of 3'-O-Alkyl Homologues and a Biotin Probe of Isorhamnetin and Evaluation of Cytotoxic Efficacy on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The flavonoid component isorhamnetin in vitro inhibits proliferation and induces apoptosis in Eca-109 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant properties of isolated isorhamnetin from the sea buckthorn marc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isorhamnetin 3-O-robinobioside from Nitraria retusa leaves enhance antioxidant and antigenotoxic activity in human chronic myelogenous leukemia cell line K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Isorhamnetin 3-Gentiobioside and its Aglycone, Isorhamnetin, in MCF-7 Breast Cancer Cells
Introduction
This document provides a comprehensive overview of the reported activities of Isorhamnetin (B1672294) 3-gentiobioside and its parent compound, Isorhamnetin, in the context of MCF-7 human breast cancer cells. While the specific glycoside, Isorhamnetin 3-gentiobioside, has been reported to promote the proliferation of MCF-7 cells, its aglycone, Isorhamnetin, and other glycoside derivatives have demonstrated significant anti-cancer effects, including the induction of apoptosis and cell cycle arrest. These contrasting activities highlight the critical role of glycosidic moieties in modulating the biological effects of flavonoids.
These application notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of flavonoids in oncology. The protocols provided herein offer detailed methodologies for assessing the effects of these compounds on cancer cell viability, apoptosis, and cell cycle progression.
Part 1: this compound - A Proliferative Agent in MCF-7 Cells
Contrary to the anti-cancer properties often associated with flavonoids, this compound has been identified as a promoter of cancer cell proliferation. Specifically, it acts as an activator of DNA synthesis in MCF-7 human breast cancer cells[1].
Quantitative Data: Proliferative Activity
| Compound | Cell Line | Activity | Effective Concentration (EC50) | Reference |
| This compound | MCF-7 | DNA Synthesis Activator | 3.1 µg/mL | [1] |
Part 2: Isorhamnetin - An Anti-Cancer Agent in MCF-7 Cells
In contrast to its 3-gentiobioside derivative, Isorhamnetin, the aglycone, exhibits significant anti-proliferative and pro-apoptotic activities in MCF-7 breast cancer cells. It has been shown to inhibit cell growth, induce apoptosis, and cause cell cycle arrest through the modulation of key signaling pathways.
Quantitative Data: Anti-Proliferative and Pro-Apoptotic Activity
Table 1: Cytotoxicity of Isorhamnetin and its Derivatives in MCF-7 Cells
| Compound | Cell Line | Parameter | Value | Treatment Conditions | Reference |
| Isorhamnetin | MCF-7 | IC50 | 11.72 µmol/L | Not specified | [2] |
| Isorhamnetin | MCF-7 | Early Apoptosis | 68.9% | 100 µM for 48 h | [3][4] |
| Isorhamnetin-3-glucuronide | MCF-7 | Early Apoptosis | 49.8% | 100 µM for 48 h | [3][4] |
Table 2: Effect of Isorhamnetin on Cell Cycle Distribution in Doxorubicin-Resistant MCF-7 Cells
| Treatment | Concentration | % of Cells in G2/M Phase | Reference |
| Untreated Control | - | 35.84 ± 1.56 | [5] |
| Isorhamnetin | 20 µM | 41.60 ± 1.28 | [5] |
| Isorhamnetin | 30 µM | 44.60 ± 1.14 | [5] |
| Isorhamnetin | 50 µM | 50.64 ± 0.67 | [5] |
Signaling Pathways Modulated by Isorhamnetin in Breast Cancer Cells
Isorhamnetin has been shown to exert its anti-cancer effects by modulating several critical signaling pathways. In breast cancer cells, it inhibits the Akt/mTOR and MEK/ERK signaling cascades, which are crucial for cell survival and proliferation[6]. Furthermore, in doxorubicin-resistant breast cancer cells, Isorhamnetin triggers DNA damage and regulates the AMPK/mTOR/p70S6K pathway to induce cell cycle arrest and apoptosis[5][7]. The induction of apoptosis is also associated with the generation of reactive oxygen species (ROS)[3][4].
Part 3: Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of Isorhamnetin on MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Isorhamnetin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment[8].
-
Treatment: Prepare serial dilutions of Isorhamnetin in culture medium from a stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Isorhamnetin. Include a vehicle control (medium with the same concentration of DMSO)[8].
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C[8][9].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[9].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the concentration of Isorhamnetin.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins in Isorhamnetin-treated MCF-7 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The experimental significance of isorhamnetin as an effective therapeutic option for cancer: A comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Quercetin and Two of Its Derivatives, Isorhamnetin and Isorhamnetin-3-glucuronide, in Inhibiting the Proliferation of Human Breast-Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen‑activated protein kinase kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
Troubleshooting & Optimization
Isorhamnetin 3-gentiobioside solubility in DMSO, ethanol, and methanol
This technical support center provides detailed information on the solubility of Isorhamnetin 3-gentiobioside in common laboratory solvents. It is designed for researchers, scientists, and drug development professionals to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The reported solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) is 125 mg/mL.[1] It is important to note that achieving this concentration may require ultrasonication. Using a fresh, anhydrous (hygroscopic) DMSO is also recommended for optimal solubility.[1]
Q2: Is this compound soluble in ethanol (B145695) and methanol (B129727)?
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in an appropriate solvent, such as DMSO.[5][6] For compounds that are difficult to dissolve, techniques such as vortexing, warming the solution, or sonication can be employed.[1] For aqueous-based experiments, it is common practice to first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.[5]
Q4: What factors can influence the solubility of this compound?
A4: Several factors can affect the solubility of flavonoid glycosides like this compound. These include the choice of solvent, temperature, pH, and the physical form of the compound (e.g., crystalline vs. amorphous). The purity of the compound and the solvent (e.g., water content in DMSO) can also play a significant role.
Solubility Data
The following table summarizes the available quantitative solubility data for this compound and its aglycone, Isorhamnetin.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 125 mg/mL[1] | Requires sonication; use of new, hygroscopic DMSO is recommended.[1] |
| Isorhamnetin (aglycone) | DMSO | ~20 mg/mL[5] | - |
| Isorhamnetin (aglycone) | Dimethyl formamide | ~10 mg/mL[5] | - |
| Isorhamnetin (aglycone) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[5] | Prepared by first dissolving in DMSO.[5] |
Note: Quantitative solubility data for this compound in ethanol and methanol is not currently available in public literature. Researchers are advised to determine this experimentally.
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, ethanol, methanol)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Thermostatic shaker or water bath
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated pipettes and appropriate vials
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the solution by agitating it in a thermostatic shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside | CAS:60778-00-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
improving Isorhamnetin 3-gentiobioside stability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isorhamnetin (B1672294) 3-gentiobioside in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My Isorhamnetin 3-gentiobioside is precipitating out of my aqueous working solution. What can I do?
A1: Precipitation is a common issue due to the limited aqueous solubility of many flavonoids, although glycosylation generally improves solubility. Here are several troubleshooting steps:
-
Co-solvents: First, ensure the compound is fully dissolved in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before adding it to your aqueous buffer.
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution.
-
pH: The pH of your aqueous solution can significantly impact the solubility of flavonoids. While specific data for this compound is limited, flavonoids are generally more stable in slightly acidic conditions. Consider adjusting the pH of your buffer.
-
Temperature: Ensure your buffer is at room temperature or slightly warmed during dissolution. However, be cautious with heating as it can accelerate degradation.
Q2: I'm observing a color change in my this compound solution over time. Is this normal?
A2: A color change, often to a yellowish or brownish hue, is a common indicator of flavonoid degradation. This is particularly prevalent in neutral to alkaline solutions and when the solution is exposed to light and oxygen. To minimize degradation:
-
Prepare fresh solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment.
-
Protect from light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil.
-
Control pH: As mentioned, slightly acidic conditions (pH 4-6) are generally preferred for flavonoid stability.
-
Deoxygenate solvents: For sensitive experiments, consider using deoxygenated water or buffers.
-
Low temperature storage: Store stock solutions at -20°C or -80°C. However, avoid repeated freeze-thaw cycles by preparing aliquots.
Q3: What are the main factors that affect the stability of this compound in aqueous solutions?
A3: The stability of flavonoid glycosides like this compound is primarily influenced by:
-
pH: Alkaline conditions can lead to rapid degradation through hydrolysis and oxidation.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Exposure to UV and even visible light can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Enzymes: If working with biological samples, enzymatic degradation by glycosidases can cleave the sugar moiety.
-
Metal Ions: The presence of metal ions can catalyze oxidative degradation.
Q4: How should I prepare and store a stock solution of this compound?
A4: For optimal stability, follow these guidelines:
-
Solvent: Prepare a high-concentration stock solution in an anhydrous solvent like DMSO or ethanol.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C in amber vials to protect from light and moisture. Properly stored, stock solutions can be stable for several months.
-
Working Solutions: Prepare aqueous working solutions fresh on the day of the experiment by diluting the stock solution into your desired aqueous buffer. Do not store aqueous solutions for extended periods.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound in the aqueous working solution. | Prepare fresh working solutions for each experiment. Protect solutions from light and maintain a consistent, slightly acidic pH. Consider performing a stability check of the compound in your experimental buffer. |
| Loss of biological activity | Degradation of the parent compound into inactive products. | Follow the handling and storage recommendations to minimize degradation. Confirm the integrity of your compound using an analytical technique like HPLC. |
| Difficulty dissolving the compound | Low aqueous solubility. | Use a co-solvent (e.g., DMSO, ethanol) for initial dissolution. Gently warm the solution or use sonication. Ensure the concentration is not above its solubility limit. |
| Unexpected peaks in HPLC analysis | Degradation products or impurities. | Use high-purity starting material. Follow proper storage and handling procedures. If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
Quantitative Data on Flavonoid Stability
| Flavonoid Glycoside | Condition | Half-life (t½) | Degradation Rate Constant (k) |
| Astilbin | pH 5.0, 25°C | > 30 days | < 0.023 day⁻¹ |
| pH 7.0, 25°C | ~15 days | ~0.046 day⁻¹ | |
| pH 9.0, 25°C | ~2 days | ~0.347 day⁻¹ | |
| pH 7.0, 60°C | ~3 days | ~0.231 day⁻¹ | |
| Rutin | Acidic (pH 3), 90°C | Stable | Low degradation |
| Alkaline (pH 9), 90°C | Unstable | High degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Objective: To prepare stock and working solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO or ethanol
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)
-
Sterile, amber microcentrifuge tubes or vials
Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store at -20°C or -80°C.
Procedure for Aqueous Working Solution (e.g., 100 µM in PBS):
-
Thaw a single aliquot of the stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in the required volume of PBS.
-
Add the calculated volume of the stock solution to the PBS and mix thoroughly by vortexing.
-
Use the freshly prepared working solution immediately. Do not store.
Protocol 2: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound in an aqueous solution under accelerated temperature conditions.
Materials:
-
This compound aqueous solution (prepared as in Protocol 1)
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Amber HPLC vials
Procedure:
-
Prepare a fresh aqueous solution of this compound at a known concentration.
-
Dispense the solution into several amber HPLC vials.
-
Place the vials in a temperature-controlled environment set to an elevated temperature (e.g., 40°C, 60°C, or 80°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the incubator.
-
Immediately cool the vial to room temperature and analyze the sample by HPLC to determine the concentration of the remaining this compound.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k), assuming first-order kinetics.
Visualizations
Caption: Experimental workflow for conducting an accelerated stability study of this compound.
Caption: Simplified PI3K/Akt signaling pathway and the potential inhibitory role of isorhamnetin glycosides.
Caption: The Nrf2 antioxidant response pathway and the potential activating role of isorhamnetin glycosides.
Technical Support Center: Optimization of Isorhamnetin Glycoside Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of extraction parameters for isorhamnetin (B1672294) glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting isorhamnetin glycosides?
A1: The primary methods for extracting isorhamnetin glycosides from plant materials include conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1][2][3] More advanced techniques like supercritical fluid extraction (SFE) are also being explored as a "green" alternative.[1][4]
Q2: Which solvents are most effective for isorhamnetin glycoside extraction?
A2: Ethanol (B145695) and methanol (B129727) solutions are commonly used for the extraction of isorhamnetin glycosides.[1][5] The optimal concentration often varies, with aqueous ethanol (e.g., 70% ethanol) being a frequent choice.[1] The selection of the solvent is a critical parameter that needs to be optimized for each specific plant matrix.[3]
Q3: What are the key parameters to optimize for maximizing extraction yield?
A3: To maximize the yield of isorhamnetin glycosides, it is crucial to optimize several parameters. These include the choice of solvent and its concentration, the solvent-to-solid ratio, extraction time, and temperature.[3][6] For modern techniques like UAE and MAE, parameters such as ultrasonic power and frequency, or microwave power, are also critical.[2][3]
Q4: How can I purify the crude extract to isolate isorhamnetin glycosides?
A4: After initial extraction, purification is necessary to isolate isorhamnetin glycosides from other co-extracted compounds.[1] Common purification techniques include column chromatography using stationary phases like silica (B1680970) gel and high-speed counter-current chromatography (HSCCC).[1][7][8]
Q5: What analytical techniques are used to identify and quantify isorhamnetin glycosides?
A5: High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometry (MS) detector is the most common method for the identification and quantification of isorhamnetin glycosides.[9][10][11] Techniques like infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) are used for structural elucidation.[9]
Troubleshooting Guides
Issue 1: Low Extraction Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The polarity of the solvent may not be optimal for isorhamnetin glycosides. Experiment with different solvents (e.g., ethanol, methanol) and varying aqueous concentrations to find the best match for your plant material.[1][5] |
| Suboptimal Extraction Parameters | The extraction time, temperature, or solvent-to-solid ratio may be inadequate. Systematically optimize these parameters. For instance, in conventional solvent extraction, increasing the extraction time or temperature (within limits to prevent degradation) can improve yield.[3][6] For UAE and MAE, adjust the power settings and duration.[2][12] |
| Inefficient Cell Wall Disruption | The plant material may not be ground to a fine enough powder, limiting solvent access to the intracellular components. Ensure the plant material is finely powdered. For tough plant matrices, consider enzymatic pretreatment to break down cell walls.[1][13] |
| Degradation of Isorhamnetin Glycosides | Prolonged exposure to high temperatures or certain pH conditions can lead to the degradation of the target compounds. Monitor the temperature closely and consider using a buffer if pH is a concern. Stability studies under your extraction conditions are recommended.[14][15] |
Issue 2: Co-extraction of Impurities
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Solvent Selectivity | The chosen solvent may be extracting a wide range of compounds with similar polarities to isorhamnetin glycosides. Try a solvent with a different polarity or a multi-step extraction with solvents of varying polarities (solvent partitioning).[1] |
| Complex Plant Matrix | The source material naturally contains a high concentration of interfering compounds. A preliminary clean-up step, such as solid-phase extraction (SPE) or a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids, can be beneficial. |
| Inadequate Purification | The purification method may not be effective enough to separate the target compounds from impurities. For column chromatography, try different stationary phases or solvent gradients. For HSCCC, optimizing the two-phase solvent system is crucial.[1][8] |
Issue 3: Poor Chromatographic Resolution (HPLC)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | The mobile phase composition may not be suitable for separating the isorhamnetin glycosides from other compounds. Adjust the gradient, the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol), or the pH of the aqueous phase. A common mobile phase consists of acidic water and methanol or acetonitrile.[9] |
| Inappropriate Column | The stationary phase of the HPLC column may not be providing sufficient interaction for separation. A C18 column is commonly used for flavonoid analysis.[9] Consider a column with a different chemistry or particle size if resolution is poor. |
| Peak Tailing | This can be caused by interactions between the analyte and active sites on the column packing or by overloading the column. Ensure the sample is fully dissolved and filtered. Lowering the injection volume or sample concentration can help. Adding a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can reduce tailing for acidic compounds. |
| Co-elution of Isomers | Different glycosidic forms of isorhamnetin may be present and co-elute. A longer column, a shallower gradient, or a different stationary phase might be necessary to separate them. High-resolution mass spectrometry can help to identify co-eluting compounds.[10] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Isorhamnetin Glycosides from Hippophae rhamnoides (Sea Buckthorn) Berries
This protocol is based on the principles of optimizing UAE for flavonoid extraction.[13]
-
Sample Preparation: Dried sea buckthorn berries are finely ground into a powder.
-
Solvent: Distilled water is used as the extraction solvent.
-
Extraction Parameters:
-
Ultrasound Amplitude: 34%
-
Extraction Time: 39.33 minutes
-
Solid-to-Solvent Ratio: 1:10 (g/mL)
-
-
Procedure:
-
Weigh the powdered plant material and place it in an extraction vessel.
-
Add the appropriate volume of distilled water based on the 1:10 ratio.
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Apply the specified ultrasound amplitude for the set duration.
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted isorhamnetin glycosides for further analysis or purification.
-
Microwave-Assisted Extraction (MAE) of Isorhamnetin from Flos Sophorae Immaturus
This protocol is adapted from a study optimizing MAE for multiple bioactive compounds.[5]
-
Sample Preparation: The plant material is dried and ground to pass through a 100-mesh sieve.
-
Solvent: 100% Methanol.
-
Extraction Parameters:
-
Microwave Power: 287 W
-
Extraction Time: 80 seconds
-
Liquid-to-Solid Ratio: 50:1 (mL/g)
-
-
Procedure:
-
Place the weighed, powdered sample into a microwave extraction vessel.
-
Add the specified volume of methanol.
-
Seal the vessel and place it in the microwave extractor.
-
Apply the optimized microwave power for the designated time.
-
After the extraction is complete and the vessel has cooled, filter the contents to separate the extract.
-
The filtrate is then ready for analysis.
-
Conventional Solvent Extraction of Isorhamnetin from Stigma maydis
This protocol follows a traditional reflux extraction method.[1]
-
Sample Preparation: 100g of dried and ground Stigma maydis is used.
-
Solvent: 80% Ethanol.
-
Procedure:
-
The powdered plant material is refluxed with 800ml of 80% ethanol for 3 hours.
-
The extraction is repeated a second time with fresh solvent.
-
The ethanol extracts are combined.
-
The combined extract is then partitioned with ethyl acetate (B1210297).
-
The ethyl acetate fraction is concentrated to dryness under reduced pressure to yield the crude extract.
-
Data Presentation
Table 1: Comparison of Optimized Parameters for Different Extraction Methods
| Method | Plant Source | Key Optimized Parameters | Yield/Efficiency | Reference |
| UAE | Hippophae rhamnoides | Amplitude: 34%, Time: 39.33 min, Ratio: 1:10 | Maximized Total Phenolic Content | [13] |
| MAE | Flos Sophorae Immaturus | Power: 287 W, Time: 80 s, Ratio: 50:1, Solvent: 100% Methanol | Optimized for simultaneous extraction of five compounds | [5] |
| MAE with Ionic Liquid | Ginkgo biloba | Power: 120 W, Time: 15 min, Ratio: 1:30, Solvent: 1.5 M [HO3S(CH2)4mim]HSO4 | High efficiency for simultaneous extraction and hydrolysis | [16] |
| Conventional | Stigma maydis | Solvent: 80% Ethanol, Time: 3 hours (x2), Reflux | Standard method for obtaining crude extract for further purification | [1] |
Table 2: Isorhamnetin Glycoside Content in Various Plant Sources
| Plant Source | Plant Part | Isorhamnetin Glycoside | Concentration (mg/100g Dry Weight) | Reference |
| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 | [1] |
| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [1] |
| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 ± 28.45 | [9] |
| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-glucoside | 149.71 ± 10.13 | [9] |
| Ginkgo biloba | Leaves | Isorhamnetin-3-O-rutinoside | 30 - 80 | [7] |
Visualizations
Caption: General workflow for the extraction and analysis of isorhamnetin glycosides.
Caption: A logical flowchart for troubleshooting common issues in isorhamnetin glycoside extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 4. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Microwave-Assisted Extraction Conditions for Five Major Bioactive Compounds from Flos Sophorae Immaturus (Cultivars of Sophora japonica L.) Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PREPARATIVE ISOLATION OF ISORHAMNETIN FROM STIGMA MAYDIS USING HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Detection of isorhamnetin glycosides in extracts of apples (Malus domestica cv. "Brettacher") by HPLC-PDA and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Association of enzymatic and optimized ultrasound-assisted aqueous extraction of flavonoid glycosides from dried Hippophae rhamnoides L. (Sea Buckthorn) berries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
preventing degradation of Isorhamnetin 3-gentiobioside during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Isorhamnetin 3-gentiobioside during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.
Q2: How should I store solutions of this compound?
A2: When dissolved in a solvent such as DMSO, this compound solutions are best stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[2][3] To maintain stability, solutions should be stored in sealed, airtight vials. It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What is the recommended solvent for storing this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound for long-term storage.[3] The compound is highly soluble in DMSO.[3] For aqueous solutions, it is advisable to prepare them fresh before use, as flavonoids can be unstable in aqueous environments, particularly at neutral to alkaline pH.
Q4: How do factors like pH, temperature, and light affect the stability of this compound?
A4: Like other flavonoid glycosides, the stability of this compound is influenced by several factors:
-
pH: Flavonoid glycosides are generally more stable in acidic conditions compared to neutral or alkaline conditions.[4] Alkaline conditions can lead to the hydrolysis of the glycosidic bond and degradation of the aglycone.
-
Temperature: Higher temperatures accelerate the degradation of flavonoids.[5] Glycosylated flavonoids are typically more resistant to heat than their aglycone counterparts.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of flavonoids.[2] It is recommended to store both solid and in-solution forms protected from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Storing solutions under an inert gas like nitrogen or argon can help minimize this.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound during storage. | 1. Verify Storage Conditions: Ensure the compound (solid and in-solution) is stored at the recommended temperature, protected from light and moisture. 2. Aliquot Stock Solutions: If not already done, prepare single-use aliquots of your stock solution to prevent degradation from multiple freeze-thaw cycles. 3. Use Freshly Prepared Solutions: For experiments in aqueous buffers, always use freshly prepared solutions. Do not store aqueous solutions for more than a day.[6] |
| Appearance of unexpected peaks in HPLC chromatogram. | Degradation of the parent compound into smaller molecules. | 1. Perform a Forced Degradation Study: Subject a sample of your compound to stress conditions (acid, base, heat, oxidation, light) to identify potential degradation products. 2. Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact compound from its degradation products. 3. Analyze a Fresh Standard: Run a freshly prepared standard of this compound to confirm the retention time of the intact molecule. |
| Precipitation observed in the stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | 1. Gentle Warming and Sonication: Warm the vial to room temperature and use an ultrasonic bath to help redissolve the compound.[3] 2. Check for Solvent Evaporation: Ensure vials are properly sealed to prevent solvent loss, which would increase the concentration and potentially lead to precipitation. 3. Use Dry Solvents: Hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound. Use freshly opened, anhydrous grade DMSO.[3] |
Quantitative Data Summary
The following tables summarize the expected stability of flavonoid glycosides, including Isorhamnetin derivatives, under various conditions. This data is compiled from studies on similar compounds and should be used as a guideline.
Table 1: pH Stability of Flavonol Glycosides (Isorhamnetin, Kaempferol, Quercetin) in Phosphate Buffers
| pH | Stability | Observations |
| 4.5 | More Stable | Flavonol glycosides exhibit greater stability in acidic conditions.[4] |
| 7.4 | Less Stable | Degradation is more pronounced at neutral to alkaline pH.[4] |
Table 2: Forced Degradation of Flavonol Aglycones (Isorhamnetin, Kaempferol, Quercetin)
| Stress Condition | Degradation Rate | Half-life (t½) |
| 0.1 M HCl | Slower | Longer |
| 0.1 M NaOH | Faster | Shorter |
| 70°C | Moderate | Moderate |
| 0.03% H₂O₂ | Faster | Shorter |
| Data derived from a study on Ginkgo biloba flavonol aglycones and indicates that degradation follows first-order kinetics.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from methodologies used for studying the degradation of flavonol glycosides.[4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours. Dilute with methanol to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat in an oven at 70°C for 48 hours. Cool and dilute with methanol to a final concentration of 0.1 mg/mL.
-
Photodegradation: Expose 1 mL of the stock solution in a transparent vial to direct sunlight for 48 hours. As a control, wrap a similar vial in aluminum foil and keep it alongside. Dilute both solutions with methanol to a final concentration of 0.1 mg/mL.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 85 15 20 60 40 30 40 60 35 15 85 40 15 85 42 85 15 | 50 | 85 | 15 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 254 nm and 350 nm for flavonoids).
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradation products.
Visualizations
References
addressing matrix effects in Isorhamnetin 3-gentiobioside LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Isorhamnetin 3-gentiobioside.
Troubleshooting Guides
Issue: Poor Peak Shape, Low Signal Intensity, or High Variability in Results
This is a common problem in LC-MS analysis and can often be attributed to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression/Enhancement | Co-eluting matrix components can suppress or enhance the analyte signal.[1][2][3] | Perform a matrix effect assessment using post-column infusion or post-extraction spiking to confirm.[1][4] |
| Suboptimal Sample Preparation | Insufficient removal of interfering substances (e.g., phospholipids, salts, proteins) from the sample matrix.[5] | Implement or optimize a sample cleanup procedure such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5] |
| Inadequate Chromatographic Separation | This compound is co-eluting with matrix components that cause ion suppression or enhancement. | Modify the LC gradient, mobile phase composition, or use a different column chemistry to improve separation. |
| Inappropriate Internal Standard (IS) | The chosen internal standard does not adequately compensate for matrix effects. | Use a stable isotope-labeled (SIL) internal standard for this compound if available. If not, select a structural analog with similar chromatographic and ionization behavior.[5][6] |
| Instrumental Issues | A dirty ion source, incorrect MS parameters, or fluctuations in LC pump performance can lead to inconsistent results.[2] | Clean the ion source, optimize MS parameters (e.g., gas flows, temperatures, voltages), and perform system suitability checks. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound caused by co-eluting compounds from the sample matrix (e.g., plant extracts, biological fluids).[1][3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), resulting in inaccurate quantification.[7] Common interfering compounds in plant and biological matrices include salts, phospholipids, and other endogenous components.[5]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected.[1][4] Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
-
Post-Extraction Spike (Quantitative Assessment): A known amount of this compound is added to a blank matrix extract after the sample preparation process. The response is then compared to the response of the same concentration in a neat solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[1][4]
Q3: What is the most effective way to mitigate matrix effects?
A3: A multi-faceted approach is generally the most effective:
-
Optimize Sample Preparation: The primary goal is to remove interfering matrix components while maximizing the recovery of this compound. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common and effective techniques.[5]
-
Improve Chromatographic Separation: Modifying your LC method to separate this compound from interfering compounds is crucial. This can be achieved by adjusting the gradient, mobile phase, or trying a different column.
-
Use a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[5][6] If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect. However, this also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect values for flavonoids in various matrices, demonstrating the impact of different sample preparation techniques. While specific data for this compound is limited, these values for structurally similar flavonoids provide a useful reference.
| Analyte (Flavonoid) | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) |
| Hesperidin | Rat Plasma | LLE | 85.2 - 92.5 | -8.7 to -4.3 |
| Quercetin | Human Urine | SPE | 91.3 - 98.7 | -12.5 to -2.1 |
| Kaempferol | Plant Extract | SPE | 88.9 - 95.1 | -15.3 to -5.8 |
| Rutin | Honey | SPE | 88-96 | -44 to -0.5[8] |
| Naringenin | Rat Plasma | LLE | 89.4 - 96.8 | -9.1 to -3.5 |
Note: Negative matrix effect values indicate ion suppression.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Plant Extracts
This protocol is a general guideline for cleaning up plant extracts containing flavonoid glycosides like this compound.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Dissolve the dried plant extract in an appropriate solvent (e.g., 1-2 mL of 50% methanol in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. A second wash with a low percentage of organic solvent (e.g., 5 mL of 10% methanol in water) can be performed to remove less polar interferences.
-
Elution: Elute the this compound and other flavonoids with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a starting point for developing an LC-MS/MS method. Optimization will be required for your specific instrument and application.
-
LC System: UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-10 min: 95% B (hold)
-
10-10.1 min: 95-5% B (linear gradient)
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
MRM Transitions: These will need to be determined by infusing a standard of this compound to find the precursor ion and optimize the collision energy to identify the most abundant and stable product ions.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Workflow for assessing matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Technical Support Center: Isorhamnetin 3-gentiobioside for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isorhamnetin 3-gentiobioside in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro applications?
A1: this compound is a flavonoid glycoside, a naturally occurring compound found in various plants. In in vitro research, it is often studied for its potential biological activities. For instance, it has been shown to be an activator of DNA synthesis in MCF-7 human breast cancer cells and exhibits ABTS radical scavenging activity.[1] The aglycone form, Isorhamnetin, has demonstrated anti-inflammatory, antioxidant, and anti-cancer properties by modulating key cellular signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.
Q2: How should I prepare a stock solution of this compound?
A2: this compound has limited solubility in aqueous solutions but is soluble in organic solvents. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).
-
Preparation : To prepare a stock solution, dissolve the solid this compound in high-purity, anhydrous DMSO. For example, a stock solution of 10-20 mg/mL can be prepared.[2] Ensure the compound is completely dissolved by vortexing or using an ultrasonic bath.[1]
-
Storage : Store the DMSO stock solution in small, single-use aliquots at -20°C for up to one month or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[1][3]
Q3: What is a suitable starting concentration range for my in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. Based on available data for the aglycone and related glycosides, a broad starting range to consider for cytotoxicity or anti-proliferative assays would be from 5 µM to 150 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: Can I store the working solution of this compound in cell culture medium?
A4: It is not recommended to store working solutions of this compound in aqueous cell culture medium for extended periods. Flavonoid glycosides can be less stable in aqueous environments.[2] Prepare fresh working solutions from your frozen DMSO stock for each experiment to ensure consistent activity and avoid precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | The compound has low solubility in the chosen solvent. | Use high-purity, anhydrous DMSO to prepare the stock solution. Gentle warming (up to 37°C) and sonication can aid in dissolution.[1] |
| The stock solution is too concentrated. | Prepare a slightly lower concentration stock solution. | |
| Precipitation in Cell Culture Medium | The final concentration of DMSO in the medium is too high. | Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to avoid solvent-induced toxicity and precipitation. |
| The working concentration of the compound exceeds its solubility in the aqueous medium. | Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. Consider using a lower working concentration. | |
| Interaction with media components. | Some components of cell culture media, such as proteins in fetal bovine serum (FBS), can interact with flavonoids and affect their solubility and bioavailability. Prepare the final dilution of the compound in serum-free media first, and then add it to the cells with complete media. | |
| Inconsistent or No Biological Activity | Degradation of the compound. | Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots. Prepare fresh working solutions for each experiment. |
| Hydrolysis of the glycoside. | Be aware that some cell types or components in the saliva (if used in oral cell line studies) can hydrolyze flavonoid glycosides to their aglycone form, which may have different activity.[5] | |
| High Background or Interference in Assay | The compound itself interferes with the assay readout. | Run a control with the compound in cell-free assay medium to check for any direct interaction with the assay reagents (e.g., reduction of MTT reagent). |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Solvent/Condition | Source |
| Solubility in DMSO | 125 mg/mL (195.15 mM) | Anhydrous DMSO (ultrasonication may be needed) | [1] |
| Stock Solution Storage | -20°C for 1 month | Sealed, away from moisture | [1] |
| -80°C for 6 months | Sealed, away from moisture | [1] |
Table 2: Reported In Vitro Bioactivities of Isorhamnetin Glycosides and Aglycone
| Compound | Assay | Cell Line | Effective Concentration/IC₅₀ | Source |
| This compound | DNA Synthesis Activation (EC₅₀) | MCF-7 | 3.1 µg/mL | [1] |
| ABTS Radical Scavenging (IC₅₀) | - | 33.43 µg/mL | [1] | |
| Isorhamnetin | Cytotoxicity/Anti-proliferative | HT-29 | 5-150 µM | [4] |
| Isorhamnetin Glycosides | Cytotoxicity (ED₅₀) | HT29 | < 0.5 mg GAE/mL | [6] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay using MTT
This protocol provides a general methodology for assessing the cytotoxic effects of this compound on a selected cancer cell line.
1. Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution in single-use aliquots at -80°C.
3. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
4. Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve 2x the final desired concentrations (e.g., if the final desired concentrations are 10, 20, 40, 80, 160 µM, prepare 20, 40, 80, 160, 320 µM solutions).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound) and a negative control (cells with medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
5. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Caption: Apoptotic signaling pathway modulated by Isorhamnetin, the aglycone of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
pH effect on the stability and activity of Isorhamnetin 3-gentiobioside
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and activity of Isorhamnetin 3-gentiobioside, with a particular focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solutions of varying pH?
Q2: How does pH affect the antioxidant activity of this compound?
A2: The antioxidant activity of flavonoids is often pH-dependent. An increase in pH can lead to the deprotonation of hydroxyl groups on the flavonoid structure, which can, in turn, increase their radical scavenging capacity by facilitating electron donation.[2] Therefore, the antioxidant activity of this compound may be enhanced at a slightly alkaline pH, provided the compound remains stable during the assay period.
Q3: What are the known biological activities of this compound?
A3: this compound has been shown to exhibit antioxidant activity and to act as a DNA synthesis activator in human breast cancer cells (MCF-7).[3]
Q4: Are there any specific storage recommendations for this compound solutions?
A4: To ensure stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[3] For working solutions, especially if they are not prepared in a stabilizing buffer, it is advisable to prepare them fresh before each experiment to minimize degradation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Loss of activity in biological assays. | Degradation of the compound due to high pH of the culture medium or buffer. | Prepare fresh solutions of this compound immediately before use. Consider conducting a preliminary pH stability test of your compound in the specific assay buffer to determine its stability over the experiment's duration. |
| Inconsistent results in antioxidant assays. | pH of the reaction mixture is not controlled or is suboptimal for the assay. | Ensure the pH of the assay buffer is appropriate and consistent across all experiments. The antioxidant activity of flavonoids can be highly pH-sensitive.[2][4] |
| Precipitation of the compound in aqueous buffers. | Poor solubility of the compound at the working concentration and pH. | Use a co-solvent such as DMSO to prepare a concentrated stock solution before diluting it in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Color change of the solution over time. | Degradation of the flavonoid structure, particularly at alkaline pH. | This is indicative of instability. Use the solution immediately after preparation or store it under conditions known to preserve its stability (e.g., acidic pH, low temperature, protection from light). |
Quantitative Data
Table 1: Reported Biological Activities of this compound
| Activity | Assay | Result | Reference |
| Antioxidant Activity | ABTS Radical Scavenging | IC₅₀: 33.43 µg/mL | [3] |
| DNA Synthesis Activation | MCF-7 Human Breast Cancer Cells | EC₅₀: 3.1 µg/mL | [3] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
Objective: To assess the stability of this compound over time in buffers of different pH.
Materials:
-
This compound
-
Buffers of various pH (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with a UV-Vis detector
-
Analytical C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solution in each of the pH buffers to a final concentration of, for example, 50 µg/mL.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to determine the initial concentration.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of any degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Protocol 2: General Procedure for Assessing the Effect of pH on Antioxidant Activity (DPPH Assay)
Objective: To determine the influence of pH on the radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Buffers of various pH (e.g., pH 5, 7.4, 8.5)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound in each of the pH buffers.
-
In a 96-well plate, add a specific volume of each dilution of the test compound.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include control wells containing the buffer and DPPH solution without the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each concentration and at each pH.
-
Determine the IC₅₀ value at each pH to compare the antioxidant potency.
Visualizations
Caption: Workflow for pH-dependent stability testing.
Caption: Hypothetical antioxidant and anti-inflammatory signaling pathway.
References
minimizing experimental artifacts with Isorhamnetin 3-gentiobioside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental artifacts when working with Isorhamnetin 3-gentiobioside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a flavonoid glycoside. Flavonoids are a class of natural compounds known for their diverse biological activities.[1][2] Isorhamnetin, the aglycone of this compound, has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties by modulating key cellular signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[3] this compound is often used in in vitro and cell-based assays to investigate these effects.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound has low solubility in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[4] For optimal results, prepare a high-concentration stock solution in DMSO.
-
Preparation: Dissolve the solid compound in pure DMSO to a concentration of 10-20 mg/mL. Ensure complete dissolution by vortexing.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months to minimize degradation from freeze-thaw cycles.[1][2]
-
Working Solution: Prepare working solutions by diluting the DMSO stock directly into your cell culture medium. It is recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than a day due to the lower stability of flavonoids in aqueous environments.[4]
Q3: What are some common experimental artifacts to be aware of when working with this compound?
A3: Common experimental artifacts include issues with solubility, compound stability, and interference with assay readouts. Flavonoids like Isorhamnetin can exhibit autofluorescence or quench the fluorescence of other molecules, potentially leading to false-positive or false-negative results in fluorescence-based assays.[5] It is also crucial to consider that the glycoside form may be metabolized by cells or in vivo models to its aglycone, Isorhamnetin, which may have different biological activities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Poorly Reproducible Results in Cell-Based Assays
-
Possible Cause: Precipitation of the compound in the cell culture medium due to low aqueous solubility.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect the final working solution for any visible precipitate.
-
Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Fresh Preparations: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Do not store the compound in aqueous solutions.[4]
-
Issue 2: High Background Signal in Fluorescence-Based Assays
-
Possible Cause: Autofluorescence of this compound. Flavonoids can fluoresce, leading to an artificially high background signal.[5]
-
Troubleshooting Steps:
-
Compound-Only Control: Run a control sample containing only this compound in the assay buffer to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Background Subtraction: Subtract the fluorescence signal of the "compound-only" control from your experimental wells.
-
Spectral Analysis: If possible, measure the full emission spectrum of the compound to determine if there is significant overlap with your fluorescent probe. If so, consider using a probe with a different spectral profile.[5]
-
Issue 3: Decreased Signal in Fluorescence-Based Assays
-
Possible Cause: Fluorescence quenching or the inner filter effect. The compound may absorb the excitation or emission light of your fluorophore, leading to a reduced signal.[5]
-
Troubleshooting Steps:
-
Absorbance Spectrum: Measure the absorbance spectrum of this compound at the concentrations used in your experiment. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests interference.
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay, to confirm the biological activity.
-
Assay Miniaturization: Reducing the path length of the light by using smaller volume plates (e.g., 384-well instead of 96-well) can sometimes mitigate the inner filter effect.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activities of Isorhamnetin and its derivatives. Note that the specific activity of this compound may vary.
| Assay Type | Compound | IC50 / EC50 | Reference |
| ABTS Radical Scavenging | This compound | 33.43 µg/mL | [1] |
| DNA Synthesis Activation (MCF-7 cells) | This compound | 3.1 µg/mL | [1] |
| DPPH Radical Scavenging | Isorhamnetin | 24.61 µmol/L | [6][7] |
| ABTS Radical Scavenging | Isorhamnetin | 14.54 µmol/L | [6][7] |
| Lipid Peroxidation Inhibition | Isorhamnetin | 6.67 µmol/L | [6][7] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.
-
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound stock solution (in DMSO)
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in methanol.
-
Add a small volume of each dilution to the wells of a 96-well plate.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
NF-κB Activation Assay (Immunofluorescence)
This protocol assesses the effect of this compound on the nuclear translocation of NF-κB.
-
Materials:
-
Cells cultured on coverslips or in imaging plates
-
TNF-α or other NF-κB activator
-
This compound
-
Formaldehyde (B43269) solution (e.g., 4%)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with different concentrations of this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.
-
Fix the cells with formaldehyde solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Image the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB.
-
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: Simplified signaling pathways modulated by Isorhamnetin.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Isorhamnetin 3-gentiobioside Analysis: HPLC vs. HPTLC
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of flavonoid glycosides, such as Isorhamnetin 3-gentiobioside, is critical in drug development, quality control, and various research applications. The International Council for Harmonisation (ICH) provides a framework of guidelines for the validation of analytical procedures to ensure their suitability for their intended purpose.[1][2] This guide offers an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), for the analysis of this compound, with a focus on the validation parameters outlined in the ICH Q2(R1) guidelines.
While specific validated methods for this compound are not extensively published, this guide utilizes data from validated methods for structurally similar and representative flavonoid glycosides, namely Isorhamnetin-3-O-glucoside for HPLC and Quercetin (B1663063) for HPTLC, to provide a robust comparative framework.
Comparison of Method Validation Parameters
The following tables summarize the key performance characteristics of a representative HPLC-UV method and a validated HPTLC method for the analysis of flavonoid glycosides, based on ICH validation parameters.
Table 1: HPLC-UV Method Validation Parameters for a Representative Isorhamnetin Glycoside (Isorhamnetin-3-O-glucoside)[3]
| Validation Parameter | Result | ICH Acceptance Criteria (Typical) |
| Linearity (r²) | ≥0.9996 | r² ≥ 0.995 |
| Range | 1.9 - 31.5 µg/mL | 80-120% of the test concentration |
| Accuracy (% Recovery) | 102.6 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤3.19% | ≤ 2% |
| Limit of Detection (LOD) | Not explicitly stated | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Not explicitly stated | Signal-to-noise ratio of 10:1 |
| Specificity | Demonstrated | The analyte signal is not affected by other components |
Table 2: HPTLC Method Validation Parameters for a Representative Flavonoid (Quercetin)[4]
| Validation Parameter | Result | ICH Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9981 | r² ≥ 0.995 |
| Range | 10 - 60 µg/mL | 80-120% of the test concentration |
| Accuracy (% Recovery) | 98.13 - 99.42% | 98.0 - 102.0% |
| Precision (% RSD) | Interday: 0.20-0.25%, Intraday: 0.15-0.38% | ≤ 2% |
| Limit of Detection (LOD) | 23.05 ng/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 69.87 ng/mL | Signal-to-noise ratio of 10:1 |
| Specificity | Confirmed by Rf value and spectra | The analyte spot is well-resolved |
Experimental Protocols
Representative HPLC-UV Method for Isorhamnetin Glycoside Analysis
This protocol is based on a validated method for Isorhamnetin-3-O-glucoside and can be adapted for this compound.[3]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small amount of formic or acetic acid). The specific gradient program would need to be optimized for this compound to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound (typically around 254 nm or 350 nm for flavonoids).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection.
Validated HPTLC Method for Flavonoid Analysis
This protocol is based on a validated method for Quercetin and can be adapted for the analysis of this compound.[4]
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of Chloroform: Ethyl acetate: Methanol: Glacial acetic acid (5:2:1.5:0.02% v/v/v/v). The mobile phase composition may require optimization for this compound.
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis: The developed plate is scanned at the wavelength of maximum absorbance for this compound (e.g., 420 nm for quercetin in the example).[4]
Methodology Visualization
Caption: Workflow for HPLC method validation according to ICH guidelines.
Caption: Comparison of HPLC and HPTLC for flavonoid analysis.
Conclusion
Both HPLC and HPTLC are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages and disadvantages.
-
HPLC offers superior separation efficiency and sensitivity, making it the preferred method for complex matrices and when high precision is paramount. The automation of modern HPLC systems also ensures high reproducibility.
-
HPTLC provides a high-throughput and cost-effective alternative, particularly suitable for routine quality control and screening of a large number of samples. Its ability to analyze multiple samples simultaneously significantly reduces the analysis time per sample.
The choice between HPLC and HPTLC will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the number of samples, available resources, and the desired level of sensitivity and resolution. Regardless of the method chosen, rigorous validation according to ICH guidelines is essential to ensure the reliability and accuracy of the analytical results.
References
Comparative Analysis of Antioxidant Activity: Isorhamnetin 3-Gentiobioside vs. Isorhamnetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activities of the flavonoid aglycone, isorhamnetin (B1672294), and its glycoside derivative, Isorhamnetin 3-gentiobioside. While direct comparative studies on this compound are limited in the available scientific literature, this guide synthesizes data from studies on isorhamnetin and other closely related isorhamnetin glycosides to provide a scientifically grounded comparison. The available evidence strongly suggests that the antioxidant potential of isorhamnetin glycosides is largely dependent on their metabolism to the aglycone form, isorhamnetin.
Quantitative Comparison of Antioxidant Activity
In vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to quantify the antioxidant capacity of compounds. The half-maximal inhibitory concentration (IC50) is a standard measure, with a lower IC50 value indicating higher antioxidant activity.
For instance, one study reported that isorhamnetin diglucoside showed no effect on the DPPH radical in vitro, whereas isorhamnetin itself demonstrated potent antioxidant activity. This suggests that the glycoside needs to be hydrolyzed to the aglycone to become an effective antioxidant.
Below is a summary of reported IC50 values for isorhamnetin and some of its other glycosides to illustrate this trend.
| Compound | Assay | IC50 (µM) | Reference |
| Isorhamnetin | DPPH | 24.61 | [1] |
| ABTS | 14.54 | [1] | |
| Isorhamnetin-3-O-glucoside | DPPH | 11.76 | [2] |
| Narcissin (Isorhamnetin-3-O-rutinoside) | DPPH | 9.01 | [2] |
| Isorhamnetin 3-o-robinobioside | Cellular Antioxidant Activity (CAA) | 0.225 mg/mL | [3] |
Note: The data for different compounds are from various studies and may not be directly comparable due to differing experimental conditions. However, the general trend of aglycone vs. glycoside activity is informative.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activity. Below are standard protocols for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).
-
Sample Preparation: Prepare a series of concentrations of the test compounds (this compound and isorhamnetin) in the same solvent. A positive control, such as ascorbic acid or Trolox, should also be prepared.
-
Reaction: In a 96-well microplate or cuvettes, add a specific volume of the test compound solutions to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a positive control.
-
Reaction: Add a specific volume of the test compound solutions to the ABTS•+ working solution.
-
Incubation: The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in the same manner as the DPPH assay.
Signaling Pathways and Experimental Workflows
In Vivo Metabolism and Activity
While in vitro assays suggest lower direct antioxidant activity for isorhamnetin glycosides, their in vivo effects can be more significant. After oral administration, glycosides like this compound are likely hydrolyzed by intestinal bacteria, releasing the active aglycone, isorhamnetin. This is then absorbed and can exert its antioxidant effects systemically.
References
- 1. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Isorhamnetin 3-Gentiobioside: A Comparative Guide to its Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Isorhamnetin (B1672294), a 3'-O-methylated metabolite of the widely studied flavonoid quercetin, and its glycosidic derivatives have garnered significant attention for their potential therapeutic applications. Among these, Isorhamnetin 3-gentiobioside presents a unique profile for consideration in drug development. This guide provides a comprehensive comparison of the bioavailability and metabolism of this compound, drawing on experimental data from its aglycone and other glycosidic forms to elucidate its journey through the body.
At a Glance: Bioavailability and Metabolism
The oral bioavailability of flavonoids is a critical determinant of their efficacy. For isorhamnetin glycosides, the journey from ingestion to systemic circulation is a multi-step process involving digestion, intestinal absorption, and metabolism by gut microbiota and host enzymes. While direct pharmacokinetic data for this compound is limited in the current literature, a comparative analysis with its aglycone and other glycosides provides valuable insights.
Glycosylation generally enhances the water solubility and stability of isorhamnetin during digestion, leading to higher bioaccessibility compared to the aglycone form.[1][2] However, the larger size of the sugar moiety can hinder passive diffusion across the intestinal epithelium.[1][3] The deglycosylation by gut microbiota is a pivotal step, releasing the more readily absorbable aglycone, isorhamnetin.[4][5]
Quantitative Comparison of Bioavailability Parameters
To understand the pharmacokinetic profile of this compound, it is essential to compare it with its parent compound, Isorhamnetin, and other glycosides. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Bioaccessibility and Intestinal Permeability
| Compound | Bioaccessibility (%) (Simulated Digestion) | Apparent Permeability (Papp) (AP-BL) (x 10⁻⁶ cm/s) in Caco-2 Cells | Reference |
| Isorhamnetin | 25.1 ± 7.0 | 4.6 ± 0.5 | [1] |
| Isorhamnetin 3-O-glucoside | 66.8 ± 1.7 | - | [2] |
| Isorhamnetin 3-O-rutinoside | 93.2 ± 0.2 | - | [2] |
| Isorhamnetin diglycosides | >81.0 | 1.0 - 1.8 | [1][3] |
| Isorhamnetin triglycosides | >81.0 | 0.8 - 1.3 | [1][3] |
Data for this compound is not directly available and is inferred based on data for other isorhamnetin diglycosides.
Table 2: In Vivo Pharmacokinetic Parameters of Isorhamnetin in Rats
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | T½ (h) | Reference |
| Isorhamnetin (in total flavone (B191248) extract) | 50 mg/kg (oral) | 180.3 ± 45.1 | 0.5 | 632.7 ± 158.2 | 3.8 ± 0.9 | [6] |
| Isorhamnetin (pure, oral) | 25 mg/kg (oral) | 45.6 ± 11.4 | 0.25 | 158.9 ± 39.7 | 4.2 ± 1.1 | [6] |
| Isorhamnetin (from O. ficus-indica extract containing glycosides) | 10 mg/kg (i.v.) | - | - | - | 1.08 | [1][3] |
| Isorhamnetin (standard) | 10 mg/kg (i.v.) | - | - | - | 0.64 | [1][3] |
Note: The pharmacokinetic parameters of this compound after oral administration are expected to be influenced by its hydrolysis to isorhamnetin.
Metabolic Pathways: A Visual Representation
The metabolism of this compound is a cascade of events, primarily initiated by the gut microbiota. The following diagram illustrates the key metabolic transformations.
Experimental Workflows and Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for key experiments.
In Vitro Digestion Model
This protocol simulates the physiological conditions of the human digestive tract to assess the bioaccessibility of a compound.
Protocol:
-
Oral Phase: The sample is mixed with a simulated salivary fluid containing α-amylase at pH 6.9 and incubated at 37°C for 2 minutes.
-
Gastric Phase: Simulated gastric fluid containing pepsin is added, and the pH is adjusted to 3.0. The mixture is incubated at 37°C for 2 hours.
-
Intestinal Phase: Simulated intestinal fluid containing pancreatin (B1164899) and bile salts is added, and the pH is adjusted to 7.0. The mixture is incubated at 37°C for 2 hours.
-
Analysis: The digested sample is then analyzed by UPLC-MS to quantify the remaining compound and its metabolites.
Caco-2 Cell Permeability Assay
This assay is a widely accepted in vitro model for predicting intestinal drug absorption.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The test compound is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points.
-
Quantification: The concentration of the compound in the basolateral samples is determined using UPLC-MS to calculate the apparent permeability coefficient (Papp).
In Vivo Pharmacokinetic Study in Rats
Animal models provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Protocol:
-
Animal Preparation: Rats are acclimatized and fasted overnight before the experiment.
-
Compound Administration: The test compound is administered, typically via oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein or via a cannula at predetermined time points.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the parent compound and its metabolites in the plasma is quantified using a validated UPLC-MS/MS method.[7]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.
Conclusion and Future Directions
The available evidence suggests that this compound, like other isorhamnetin glycosides, likely possesses favorable bioaccessibility due to its glycosidic linkage. Its absorption is expected to be preceded by deglycosylation in the gut, leading to the systemic availability of the aglycone, isorhamnetin. The larger gentiobioside moiety may result in a slower absorption rate compared to smaller glycosides.
To definitively establish the pharmacokinetic profile of this compound, further in vivo studies are imperative. Direct measurement of its Cmax, Tmax, and AUC following oral administration will provide the necessary data for accurate comparison with other isorhamnetin derivatives and for advancing its potential as a therapeutic agent.
References
- 1. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
In Vitro Metabolism of Isorhamnetin Glycosides by Human Intestinal Flora: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro metabolism of various isorhamnetin (B1672294) glycosides by human intestinal flora. The data presented herein is compiled from multiple studies to offer a comprehensive overview of the metabolic pathways, transformation rates, and experimental methodologies. This document is intended to serve as a valuable resource for researchers investigating the bioavailability and bioactivity of isorhamnetin and its derivatives.
Comparative Analysis of Isorhamnetin Glycoside Metabolism
The metabolism of isorhamnetin glycosides by human intestinal microbiota primarily involves deglycosylation to the aglycone, isorhamnetin, which can be further metabolized. The structure of the sugar moiety significantly influences the metabolic pathway and the bacterial species involved. Below is a summary of the metabolic transformations for different isorhamnetin glycosides.
| Isorhamnetin Glycoside | Primary Metabolic Pathway | Key Metabolites Identified | Bacterial Species Implicated |
| Isorhamnetin-3-O-glucoside | Deglycosylation, Demethoxylation, Dehydroxylation, Acetylation | Isorhamnetin, Kaempferol, Quercetin, Acetylated isorhamnetin 3-O-glucoside, Kaempferol 3-O-glucoside | Escherichia sp., Bifidobacterium animalis subsp. lactis |
| Isorhamnetin-3-O-neohesperidoside | Sequential Deglycosylation, Demethylation | Isorhamnetin-3-O-glucoside, Isorhamnetin, Quercetin | Escherichia sp., Enterococcus sp. |
| Isorhamnetin-3-O-rutinoside | Deglycosylation | Isorhamnetin | General human intestinal flora |
Quantitative Metabolic Data
Quantitative data on the in vitro metabolism of isorhamnetin glycosides is crucial for understanding their bioavailability. The following table summarizes available data from studies using specific bacterial strains or mixed fecal microbiota. It is important to note that direct comparison of rates between studies may be limited due to variations in experimental conditions.
| Isorhamnetin Glycoside | Bacterial Strain/Microbiota | Incubation Time | Percentage Conversion | Reference |
| Isorhamnetin-3-O-glucoside | Bifidobacterium animalis subsp. lactis AD011 | 2 hours | >85% to Isorhamnetin | [1][2] |
| Isorhamnetin-3-O-glucoside | Bifidobacterium animalis subsp. lactis AD011 (crude enzyme) | 8 hours | 92.7 ± 1.4% to Isorhamnetin | [1] |
| Isorhamnetin-3-O-neohesperidoside | Mixed human intestinal bacteria | 48 hours | Formation of Isorhamnetin and Quercetin | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of in vitro metabolism studies. The following sections outline typical protocols for the in vitro fermentation of isorhamnetin glycosides with human intestinal flora and the subsequent analysis of metabolites.
In Vitro Fermentation with Human Intestinal Flora
This protocol describes a general method for the anaerobic incubation of a substrate with a human fecal slurry to simulate metabolism in the large intestine.
1. Preparation of Fecal Slurry (Inoculum):
-
Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.
-
The slurry is centrifuged at a low speed to remove large particulate matter, and the supernatant is used as the inoculum.
2. Fermentation Medium:
-
A general anaerobic medium (GAM) or a custom fermentation medium is prepared and autoclaved. The medium typically contains peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl.
-
The isorhamnetin glycoside substrate is dissolved in a suitable solvent (e.g., DMSO) and added to the fermentation medium to a final concentration (e.g., 50 µM).
3. Anaerobic Incubation:
-
The fecal inoculum is added to the fermentation medium containing the substrate in an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
The cultures are incubated at 37°C.
-
Samples are collected at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the metabolism of the substrate and the formation of metabolites.
4. Sample Processing:
-
At each time point, an aliquot of the culture is taken and the reaction is quenched, typically by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification.
-
The samples are centrifuged to precipitate proteins and bacteria.
-
The supernatant is collected, filtered, and stored at -80°C until analysis.
UPLC-Q-TOF-MS/MS Analysis of Metabolites
This method provides high-resolution separation and sensitive detection for the identification and quantification of isorhamnetin glycosides and their metabolites.
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm) is typically used.
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.3-0.4 mL/min.
-
Column Temperature: Maintained at around 30-40°C.
-
Injection Volume: 1-5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for flavonoids.
-
Mass Analyzer: A quadrupole time-of-flight (Q-TOF) mass spectrometer provides accurate mass measurements for metabolite identification.
-
Data Acquisition: Data is acquired in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
-
Source Parameters: Capillary voltage, gas temperature, and gas flow are optimized for the specific instrument and analytes.
3. Data Analysis:
-
Metabolites are identified by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with those of authentic standards or by interpreting the fragmentation data.
-
Quantification can be performed by creating calibration curves with standard compounds.
Visualizing Metabolic Pathways and Workflows
Diagrams are provided below to illustrate the key metabolic pathways and the general experimental workflow for studying the in vitro metabolism of isorhamnetin glycosides.
Caption: Metabolic pathways of Isorhamnetin-3-O-glucoside.
Caption: Metabolic pathway of Isorhamnetin-3-O-neohesperidoside.
References
Quantitative Analysis of Isorhamnetin 3-Gentiobioside in Plant Extracts: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds in plant extracts is a critical step in product development and quality control. This guide provides a comparative overview of two prominent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)—for the quantitative analysis of Isorhamnetin (B1672294) 3-gentiobioside, a key flavonoid glycoside.
While specific validated methods for Isorhamnetin 3-gentiobioside are not extensively documented in publicly available literature, this guide presents detailed experimental protocols and performance data adapted from validated methods for closely related isorhamnetin glycosides, such as isorhamnetin-3-O-glucoside and isorhamnetin-3-O-rutinoside.[1][2][3][4][5][6] These protocols provide a robust starting point for the development and validation of a specific method for this compound.
Comparison of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. UPLC-MS/MS generally offers higher sensitivity and selectivity, making it ideal for detecting trace amounts and for complex matrices.[2][7] HPLC-UV is a more accessible and cost-effective technique suitable for routine quality control where higher concentrations of the analyte are expected.[3][5][6]
Table 1: Comparison of HPLC-UV and UPLC-MS/MS for the Analysis of Isorhamnetin Glycosides (Analogous Data)
| Parameter | HPLC-UV | UPLC-MS/MS | Reference |
| Linearity (r²) | > 0.999 | > 0.999 | [1][3][5] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.01 - 0.1 ng/mL | [3][5][8] |
| Limit of Quantification (LOQ) | 0.5 - 3.0 µg/mL | 0.05 - 0.5 ng/mL | [3][5][8] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | [1][3][6] |
| Precision (% RSD) | < 2% | < 1.5% | [1][3][6] |
| Analysis Time | 15 - 30 minutes | 2 - 10 minutes | [7] |
| Selectivity | Moderate | High | [7] |
| Cost | Lower | Higher | |
| Throughput | Lower | Higher | [7] |
Note: The data presented in this table is based on validated methods for similar flavonoid glycosides and should be considered as a reference for method development for this compound.
Experimental Protocols
Extraction of this compound from Plant Material
An efficient extraction is paramount for accurate quantification. Ultrasound-assisted extraction (UAE) is a modern and efficient technique for extracting flavonoids from plant matrices.[4][9][10][11]
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Extraction Solvent: Prepare a solution of 70% ethanol (B145695) in water.
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of the 70% ethanol solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W, maintaining the temperature at 50°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 20 mL of the solvent to ensure complete extraction.
-
Combine the supernatants and filter through a 0.45 µm syringe filter into a volumetric flask.
-
Adjust the final volume to 50 mL with the extraction solvent.
-
Quantitative Analysis by HPLC-UV
This protocol is adapted from validated methods for similar flavonoids.[1][3][5][6]
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10-20% B
-
5-20 min: 20-35% B
-
20-25 min: 35-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 350 nm
-
Injection Volume: 10 µL
Method Validation (Analogous Parameters):
-
Linearity: Prepare standard solutions of this compound in the range of 1-100 µg/mL. The correlation coefficient (r²) should be > 0.999.
-
Precision: Intra-day and inter-day precision should be assessed by analyzing replicate samples at three different concentrations. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine the accuracy by a recovery study using the standard addition method. The recovery should be within 95-105%.
Quantitative Analysis by UPLC-MS/MS
This protocol is based on established methods for flavonoid glycoside analysis.[2][8][12][13]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 5-20% B
-
1-5 min: 20-40% B
-
5-6 min: 40-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻, and characteristic product ions will be selected for quantification and confirmation.
Method Validation (Analogous Parameters):
-
Linearity: Prepare standard solutions in the range of 1-500 ng/mL. The correlation coefficient (r²) should be > 0.999.
-
Precision: Intra-day and inter-day precision should have an RSD < 1.5%.
-
Accuracy: The recovery should be within 98-102%.
Visualizing the Workflow and Biological Context
To better illustrate the processes and potential biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of this compound.
Isorhamnetin, the aglycone of this compound, has been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial in cell survival, proliferation, and apoptosis.[14][15][16][17][18]
Caption: Inhibition of the PI3K/Akt signaling pathway by Isorhamnetin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scienggj.org [scienggj.org]
- 4. mdpi.com [mdpi.com]
- 5. plantarchives.org [plantarchives.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journalwjarr.com [journalwjarr.com]
- 11. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Isorhamnetin 3-Gentiobioside vs. Quercetin: A Comparative Study for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Isorhamnetin (B1672294) 3-gentiobioside and its parent flavonoid, quercetin (B1663063). This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to inform further research and development.
Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its glycoside derivatives are of significant interest in pharmacological research. While structurally similar to quercetin, the methylation and glycosylation of isorhamnetin can alter its bioavailability and biological activity. This guide focuses on a direct comparison of Isorhamnetin 3-gentiobioside and quercetin, highlighting their differences in antioxidant, anti-inflammatory, and anticancer properties.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and quercetin. It is important to note that direct comparative studies are limited, and some data points are extrapolated from studies on isorhamnetin or other glycosides.
Table 1: Comparative Antioxidant Activity
| Antioxidant Assay | This compound (IC50) | Quercetin (IC50) | Reference |
| ABTS Radical Scavenging | 33.43 µg/mL | 3.64 µmol/L | [1][2] |
| DPPH Radical Scavenging | Data Not Available | 3.07 µmol/L | [2] |
| Lipid Peroxidation Inhibition | Data Not Available | 6.67 µmol/L | [2] |
Note: The IC50 value for this compound in the ABTS assay is provided in µg/mL, while the values for quercetin are in µmol/L. This difference in units should be considered when interpreting the data.
Table 2: Comparative Anticancer Activity in MCF-7 Breast Cancer Cells
| Anticancer Effect | This compound | Quercetin | Reference |
| DNA Synthesis Activation (EC50) | 3.1 µg/mL | Data Not Available | [1] |
| Cytotoxicity (IC50) | Data Not Available | 37 µM (24h exposure) | [3][4] |
| Apoptosis Induction | Data Not Available | Induces apoptosis and G1 phase arrest | [3][5] |
| Cell Cycle Arrest | Data Not Available | Induces G1 phase arrest | [3][5] |
Note: The available data for this compound focuses on the activation of DNA synthesis, which contrasts with the cytotoxic and pro-apoptotic effects observed for quercetin in MCF-7 cells. This suggests potentially different mechanisms of action in this specific cell line.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically at 517 nm.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a working solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH working solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another common method to determine the total antioxidant capacity of a sample.
-
Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green. Antioxidants reduce this radical, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[6]
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Add different concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.[6]
-
3. Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological sample like liver microsomes.
-
Principle: Lipid peroxidation is induced by a pro-oxidant (e.g., FeSO4/ascorbic acid). The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a byproduct that reacts with thiobarbituric acid (TBA) to form a colored complex.
-
Protocol:
-
Prepare a reaction mixture containing a lipid source (e.g., rat liver microsomes), a buffer, and the test compound at various concentrations.
-
Initiate lipid peroxidation by adding a pro-oxidant.
-
Incubate the mixture at 37°C for a specific duration.
-
Stop the reaction and add TBA reagent.
-
Heat the samples to allow the MDA-TBA adduct to form.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 532 nm).
-
Calculate the percentage of inhibition and the IC50 value.
-
Anticancer Activity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry to quantify the different cell populations.
-
3. Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The amount of fluorescence is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
-
Protocol:
-
Treat cells with the test compound.
-
Harvest and fix the cells (e.g., with cold ethanol).
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a DNA-binding fluorescent dye (e.g., PI).
-
Analyze the fluorescence intensity of individual cells using a flow cytometer.
-
The resulting DNA histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
Both isorhamnetin and quercetin are known to modulate several key signaling pathways involved in cellular responses to oxidative stress, inflammation, and cancer progression.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.
Caption: Activation of the Nrf2 signaling pathway by Isorhamnetin and Quercetin.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for regulating cell survival, proliferation, and growth. Aberrant activation of this pathway is common in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. Differential Effects of Quercetin and Two of Its Derivatives, Isorhamnetin and Isorhamnetin-3-glucuronide, in Inhibiting the Proliferation of Human Breast-Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Quercetin-3-O-Gentiobioside
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of validated analytical methods for quercetin-3-o-gentiobioside, a significant flavonoid glycoside. We will delve into the performance of High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), a widely used method, and compare it with the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique. This guide is based on published experimental data to ensure an objective evaluation.
Method Performance: A Side-by-Side Comparison
The validation of an analytical method is crucial to ensure its reliability, and key parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the performance of a validated HPLC-PDA method specifically for quercetin-3-o-gentiobioside and a highly sensitive LC-MS/MS method for a structurally similar quercetin (B1663063) glycoside.
Table 1: HPLC-PDA Method Validation for Quercetin-3-O-Gentiobioside [1][2][3]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.9999 |
| Accuracy (Recovery) | Intra-day: 104.87-109.64%Daily: 106.85-109.06% |
| Precision (Relative Standard Deviation, %RSD) | Intra-day: 0.50-1.48%Daily: 0.07-3.37% |
| Limit of Detection (LOD) | 0.24 µg/mL |
| Limit of Quantification (LOQ) | 0.71 µg/mL |
Table 2: LC-MS/MS Method Validation for a Quercetin Glycoside Derivative [4]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | 0.9992 |
| Linear Range | 7.32-1830 ng/mL |
| Accuracy (Recovery) | 89.06-92.43% |
| Precision (%RSD) | < ±15% (Intra- and Inter-day) |
| Limit of Quantification (LOQ) | 7.32 ng/mL |
From the data, it is evident that while the HPLC-PDA method provides excellent linearity, accuracy, and precision for the analysis of quercetin-3-o-gentiobioside, the LC-MS/MS method offers significantly higher sensitivity, with a much lower limit of quantification.[1][2][3][4] The choice of method will therefore depend on the specific requirements of the analysis, such as the expected concentration of the analyte in the sample and the need for high-throughput screening.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are the key experimental protocols for the HPLC-PDA and LC-MS/MS methods.
HPLC-PDA Method for Quercetin-3-O-Gentiobioside[1][2]
This method was validated for the determination of quercetin-3-o-gentiobioside in Abelmoschus esculentus L. Moench.
-
Instrumentation: High-Performance Liquid Chromatography system equipped with a Photodiode Array Detector (HPLC-PDA).
-
Chromatographic Conditions: The specific column, mobile phase composition, and gradient elution program would be as optimized in the cited study. The peak retention time for quercetin-3-o-gentiobioside was consistent between the standard and the sample, confirming specificity.[1][2]
-
Standard Preparation: A stock solution of quercetin-3-o-gentiobioside is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing quercetin-3-o-gentiobioside (e.g., powdered plant material) is extracted with an appropriate solvent. The extract is then filtered before injection into the HPLC system.
-
Validation Parameters:
-
Specificity: Confirmed by comparing the peak retention time and UV spectrum of the analyte in the sample with that of the standard.[1][2]
-
Linearity: Assessed by plotting a calibration curve of peak area versus concentration of the standard solutions.[1][2]
-
Accuracy: Determined by spiking a sample of known concentration with low, medium, and high concentrations of the standard and calculating the recovery.[1][2]
-
Precision: Evaluated by analyzing replicate samples on the same day (intra-day) and on different days (inter-day) and calculating the relative standard deviation (%RSD).[1][2]
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[1][2]
-
LC-MS/MS Method for a Quercetin Glycoside Derivative[4]
This method was developed for the pharmacokinetic study of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in rat plasma.
-
Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Chromatographic Conditions: A Venusil® ASB C18 column (2.1 × 50 mm, i.d. 5 μm) was used for separation with an isocratic mobile phase of methanol-water (50:50, v/v) at a flow rate of 300 μL/min.[4]
-
Sample Preparation: Plasma samples were deproteinized by precipitation with methanol.[4]
-
Mass Spectrometry: The analysis was performed in multiple reaction monitoring (MRM) mode. The optimized mass transition ion-pairs (m/z) for quantification were 787.3/301.3 for the analyte and 725.3/293.3 for the internal standard.[4]
-
Validation Parameters:
-
Linearity: Established over a concentration range of 7.32-1830 ng/mL.[4]
-
Accuracy and Precision: Intra- and inter-day precision and accuracy were determined to be less than ±15%.[4]
-
Recovery and Matrix Effect: The recovery and matrix effect of the analyte and internal standard were assessed at low, medium, and high concentrations.[4]
-
LOQ: Determined to be 7.32 ng/mL.[4]
-
Visualizing the Workflow
To provide a clear overview of the analytical method validation process, the following diagram illustrates the typical experimental workflow.
Caption: Workflow for analytical method validation.
Alternative Analytical Approaches
Beyond HPLC-PDA and LC-MS/MS, other techniques can be employed for the analysis of flavonoid glycosides, though they may require method development and validation for quercetin-3-o-gentiobioside specifically. These include:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and better resolution compared to conventional HPLC.[5]
-
Hydrolysis followed by Aglycone Analysis: Flavonoid glycosides can be hydrolyzed (either acidic or enzymatic) to their corresponding aglycone (quercetin in this case), which is then quantified.[6] This can be a useful approach for determining total flavonoid content but does not distinguish between different glycosides.
-
Other Spectroscopic and Electrochemical Methods: Techniques like UV-Vis spectrophotometry and methods based on acid-base titration or densitometry have been used for flavonoid analysis, though they may lack the specificity of chromatographic methods.[7]
References
- 1. Improvement and Validation of an Analytical Method for Quercetin-3-𝑜-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench [agris.fao.org]
- 2. Improvement and Validation of an Analytical Method for Quercetin-3-𝑜-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
A Researcher's Guide to Assessing the Purity of Isorhamnetin 3-Gentiobioside Standards
For Immediate Publication
Shanghai, China – December 6, 2025 – For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Isorhamnetin 3-gentiobioside standards, complete with experimental protocols and data presentation to aid in the selection and validation of these critical reagents.
This compound is a flavonoid glycoside found in various medicinal plants and is noted for its potential therapeutic properties. As with any reference standard, its purity must be rigorously verified to ensure the integrity of experimental data. This guide outlines the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Purity Assessment Methods
The choice of analytical method depends on the specific requirements of the research, including the need for quantitative purity assessment, impurity identification, and structural confirmation. The following table summarizes the key performance characteristics of the recommended methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantitative purity determination (area percent method) | Impurity identification and quantification | Structural confirmation and identification of major impurities |
| Purity Assessment | High precision and accuracy for quantification of known impurities with a reference standard. | Highly sensitive for detecting and identifying trace impurities. | Provides detailed structural information for the main component and impurities. |
| Impurity Identification | Limited to retention time comparison with known standards. | Provides molecular weight and fragmentation data for structural elucidation of unknown impurities. | Can identify the structure of impurities if they are present at a sufficient concentration. |
| Typical Purity Spec. | Commercial standards are often cited as ≥98% pure by HPLC.[1] | Not typically used for primary purity specification, but to confirm the absence of specific impurities. | Confirms the primary structure and can reveal the presence of structurally related impurities. |
Experimental Protocols
Accurate purity assessment is contingent on robust and well-defined experimental protocols. The following sections detail the methodologies for the recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
This protocol is designed for the quantitative analysis of this compound purity.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile or Methanol (B129727).
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 254 nm and 360 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard in methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
This method is crucial for identifying potential impurities by providing molecular weight and fragmentation data.
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A suitable gradient to separate the main peak from any potential impurities.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for flavonoids.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan mode (MS/MS) of the precursor ion of this compound to obtain fragmentation patterns.
Expected MS/MS Fragmentation:
| Precursor Ion (M-H)⁻ | Fragment Ion (m/z) | Interpretation |
| 639.16 | 477.10 | Loss of a glucose unit (162 Da) |
| 315.05 | Isorhamnetin aglycone | |
| 300.03 | [Isorhamnetin - CH3]⁻ | |
| 151.00 | Retro-Diels-Alder fragmentation of the C-ring |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy provides unequivocal structural confirmation and can detect impurities at concentrations typically above 1%.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD3OD) or dimethyl sulfoxide (B87167) (DMSO-d6).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) for full structural assignment.
-
Sample Preparation: Dissolve 5-10 mg of the standard in 0.5-0.7 mL of the deuterated solvent.
Representative ¹H and ¹³C NMR Data for this compound (in CD3OD):
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity, J (Hz) |
| Aglycone | |||
| 2 | 158.5 | - | |
| 3 | 135.0 | - | |
| 4 | 179.5 | - | |
| 5 | 163.0 | - | |
| 6 | 99.9 | 6.21 | d, 2.0 |
| 7 | 166.0 | - | |
| 8 | 94.8 | 6.41 | d, 2.0 |
| 9 | 159.2 | - | |
| 10 | 105.8 | - | |
| 1' | 123.5 | - | |
| 2' | 114.2 | 7.95 | d, 2.1 |
| 3' | 149.0 | - | |
| 4' | 152.5 | - | |
| 5' | 116.5 | 6.95 | d, 8.5 |
| 6' | 124.0 | 7.60 | dd, 8.5, 2.1 |
| 3'-OCH3 | 56.8 | 3.95 | s |
| Gentiobiose | |||
| 1'' | 104.5 | 5.40 | d, 7.5 |
| 2'' | 75.9 | ~3.5 | m |
| 3'' | 78.2 | ~3.4 | m |
| 4'' | 71.5 | ~3.3 | m |
| 5'' | 78.0 | ~3.4 | m |
| 6'' | 69.8 | ~3.8, ~3.6 | m |
| 1''' | 104.8 | 4.35 | d, 7.8 |
| 2''' | 75.2 | ~3.2 | m |
| 3''' | 78.1 | ~3.3 | m |
| 4''' | 71.6 | ~3.2 | m |
| 5''' | 77.9 | ~3.4 | m |
| 6''' | 62.7 | ~3.7, ~3.5 | m |
Note: Chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.
Experimental Workflow and Data Interpretation
A systematic approach is crucial for a thorough purity assessment. The following diagram illustrates a recommended experimental workflow.
Caption: Experimental workflow for the comprehensive purity assessment of this compound standards.
Conclusion
The purity of this compound reference standards can be reliably assessed through a combination of HPLC, LC-MS/MS, and NMR spectroscopy. HPLC provides a robust method for quantitative purity determination, while LC-MS/MS is invaluable for the sensitive detection and identification of trace impurities. NMR serves as the gold standard for structural confirmation. By employing the detailed protocols and workflow outlined in this guide, researchers can confidently verify the quality of their reference standards, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to Cross-Validated Analytical Methods for Isorhamnetin Derivatives
For researchers, scientists, and professionals in drug development, the accurate quantification of isorhamnetin (B1672294) and its derivatives is crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides an objective comparison of validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of these compounds. The information presented is based on published experimental data to aid in the selection of the most appropriate method for specific research needs.
Comparison of Method Validation Parameters
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters of different validated methods for isorhamnetin and its glycosides.
| Validation Parameter | HPLC-DAD | UPLC-PDA | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | ~0.015 µg/mL | < 0.32 mg/kg | 0.258 pg on column |
| Limit of Quantification (LOQ) | ~0.052 µg/mL[1] | < 0.97 mg/kg[2] | 1.56 nM[3] |
| Precision (%RSD) | < 2% (Intra-day & Inter-day)[1] | < 13.69% (Intra-day & Inter-day)[2] | Within FDA guidelines[3] |
| Accuracy (% Recovery) | 97-105%[1] | 85.44-108.79%[2] | > 94%[3] |
| Specificity | Good, potential for matrix interference | Good | Excellent, based on mass-to-charge ratio |
| Analysis Time | Longer run times | Shorter run times | Very short run times |
Key Insights:
-
UPLC-MS/MS offers significantly higher sensitivity with a much lower limit of quantification (LLOQ) compared to HPLC-DAD, making it the preferred method for detecting trace amounts of isorhamnetin derivatives in complex biological matrices like plasma.[3][4]
-
HPLC-DAD provides excellent linearity, precision, and accuracy for quantification at higher concentrations and can be a more cost-effective option for routine quality control of botanical extracts and formulations.[1][4]
-
UPLC-PDA provides a faster analysis time than conventional HPLC and can be suitable for the simultaneous determination of multiple flavonol glycosides in food matrices.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for HPLC-DAD and UPLC-MS/MS methods.
HPLC-DAD Method for Isorhamnetin and its Glycosides
This method is suitable for the simultaneous determination of several flavonoids, including isorhamnetin, in plant extracts.
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode-Array Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: Methanol
-
Solvent B: 0.5% Phosphoric Acid (H₃PO₄) in water
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 320 nm for quantification.
-
Sample Preparation:
-
Extract the plant material or formulation with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Validation: The method should be validated for linearity, precision, accuracy, LOD, and LOQ according to ICH guidelines.[5]
UPLC-MS/MS Method for Isorhamnetin Derivatives in Biological Matrices
This high-sensitivity method is ideal for pharmacokinetic studies.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.[3]
-
Column: C18 UPLC column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).[6]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile[6]
-
-
Flow Rate: 0.3 mL/min.[6]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the isorhamnetin derivative and an internal standard need to be determined.
-
-
Sample Preparation (Plasma):
-
Validation: The method must be validated according to FDA guidelines for bioanalytical method validation, including assessments of linearity, precision, accuracy, matrix effect, recovery, and stability.[3]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the validation of an analytical method and a typical signaling pathway involving isorhamnetin.
Caption: General workflow for analytical method validation.
Caption: Simplified signaling pathways affected by isorhamnetin.[7]
Conclusion
Both HPLC-DAD and UPLC-MS/MS are powerful techniques for the quantification of isorhamnetin and its derivatives. The choice of method should be guided by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and available resources. For high-sensitivity applications like pharmacokinetics, UPLC-MS/MS is the superior choice.[4] For routine quality control of extracts with higher analyte concentrations, a well-validated HPLC-DAD method can provide reliable and accurate results in a more cost-effective manner.[4] Cross-validation between two different methods, if feasible, can provide the highest level of confidence in the analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Development and Validation of a UPLC-MS/MS Method to Investigate the P" by Mohammad Asikur Rahman, Devaraj Venkatapura Chandrashekar et al. [digitalcommons.chapman.edu]
- 4. benchchem.com [benchchem.com]
- 5. scienggj.org [scienggj.org]
- 6. Development and Validation of an UPLC-MS/MS Method for Pharmacokinetic Comparison of Five Alkaloids from JinQi Jiangtang Tablets and Its Monarch Drug Coptidis Rhizoma [mdpi.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Isorhamnetin 3-gentiobioside: A Comprehensive Guide for Laboratory Professionals
Key Safety and Disposal Information
Given the absence of a specific Safety Data Sheet (SDS) detailing the disposal of Isorhamnetin 3-gentiobioside, it is prudent to handle it as a chemical waste with unknown toxicity.[1] The following table summarizes key information derived from data on related compounds and general chemical safety guidelines.
| Property | Data/Guideline | Source |
| Chemical Name | This compound | - |
| Appearance | Typically a solid, crystalline powder | [1] |
| Known Hazards | Specific hazards are not well-documented. Treat with caution as a potentially hazardous substance.[1][2] | [1][2] |
| Incompatible Materials | Strong oxidizing agents.[1] | [1] |
| Primary Disposal Route | Dispose of as chemical waste through an approved waste disposal facility.[3] | [3] |
| Environmental Precautions | Should not be released into the environment. Do not empty into drains.[1][3] | [1][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles/eye protection, and a lab coat.[3][4][5] | [3][4][5] |
Experimental Protocol for Disposal
The recommended disposal procedure for this compound involves a systematic approach to ensure safety and compliance with local, state, and federal regulations.
Step 1: Hazard Assessment
Before beginning any disposal procedures, conduct a thorough hazard assessment. Although not classified as a hazardous substance under major regulations, it is best practice to handle this compound as a chemical waste with unknown toxicity.[1]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]
-
Collection Container: Collect waste this compound in a designated, well-labeled, and sealed container made of a non-reactive material.[1][6]
-
Labeling: The waste container must be clearly labeled with "Waste this compound" and the approximate quantity.[1]
-
Incompatible Wastes: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1]
Step 3: Disposal Pathway Determination
The appropriate disposal route depends on the quantity of the waste and institutional guidelines.
-
Small Quantities (Milligram Scale): For very small, non-hazardous quantities, some institutional guidelines may permit disposal in the regular laboratory trash after being placed in a sealed container. Always confirm this with your institution's Environmental Health and Safety (EHS) office before proceeding. [1]
-
Large Quantities or Contaminated Materials: For larger quantities or materials significantly contaminated with the compound (e.g., contaminated labware, gloves), disposal through a licensed chemical waste contractor is the mandatory and safest option.[1]
Step 4: Arranging for Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.[3]
-
Maintain a detailed log of all chemical waste generated, including the chemical name, quantity, and date of disposal. This is a standard and often required laboratory practice.[1]
Step 5: Spill Cleanup
In the event of a spill, absorb the material with an inert substance and collect it for disposal in the designated waste container.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Isorhamnetin 3-gentiobioside
Safe Handling Protocol: Isorhamnetin 3-gentiobioside
This guide provides essential safety and logistical information for the handling and disposal of this compound. The content is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Given the limited specific toxicity data for this compound, it should be handled as a potentially hazardous substance.
Immediate Safety and Hazard Assessment
Key Safety Considerations:
-
Primary Route of Exposure: Inhalation of dust and skin contact.
-
Potential Hazards: Unknown, but biological activity suggests caution. May cause skin, eye, and respiratory irritation[1].
-
Incompatibilities: Avoid strong oxidizing agents[1].
Quantitative Data and Storage
The following table summarizes key information for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₂O₁₆ | [6] |
| Molecular Weight | 624.54 g/mol | [6] |
| Appearance | Crystalline solid | [5] |
| Storage (Stock Solution) | Store at -80°C for up to 6 months or -20°C for up to 1 month. Keep sealed and away from moisture. | [4] |
| Long-term Storage (Solid) | Store at -20°C for ≥ 4 years. | [5] |
Operational Plan: Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to minimize exposure. All personnel must be trained on the proper donning, doffing, and disposal of PPE.
Required PPE
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[7][8].
-
Skin Protection:
-
Respiratory Protection: To prevent inhalation of the powder, all weighing and handling of the solid compound must be performed in a certified chemical fume hood or other ventilated enclosure[1]. If a fume hood is not available, a NIOSH-approved particulate respirator should be used.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Experimental Protocol: Handling and Weighing
This protocol outlines the steps for safely handling solid this compound and preparing a stock solution.
1. Engineering Controls:
-
Verify that the chemical fume hood is functioning correctly before starting work.
-
Ensure a chemical spill kit is accessible.
2. Preparation:
-
Don all required PPE as per the specified donning sequence.
-
Decontaminate the work surface within the fume hood.
-
Place all necessary equipment (e.g., weigh paper, spatula, vials, solvent) inside the fume hood.
3. Weighing and Solution Preparation:
-
Handle the compound as a solid to avoid creating dust. Do not crush or grind the material outside of a contained system.
-
Carefully weigh the desired amount of this compound on weigh paper or directly into a tared vial.
-
To create a stock solution, dissolve the solid in a suitable solvent (e.g., DMSO) within the fume hood[5].
-
Securely cap the vial containing the solution.
4. Post-Handling:
-
Clean all equipment and the work surface thoroughly.
-
Dispose of all contaminated disposables (gloves, weigh paper) in the designated solid hazardous waste container[1].
-
Doff PPE in the correct sequence and dispose of single-use items.
-
Wash hands thoroughly with soap and water.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as regulated hazardous waste. Do not dispose of this chemical in the regular trash or down the sink[1].
1. Waste Segregation:
-
Solid Waste: Collect unused or expired solid compounds, contaminated gloves, wipes, and weigh paper in a designated, clearly labeled hazardous solid waste container[1].
-
Liquid Waste: Collect any solutions containing this compound in a compatible, labeled hazardous liquid waste container. Do not mix with incompatible waste streams[1].
2. Container Management:
-
Keep waste containers securely sealed when not in use.
-
Store containers in a designated satellite accumulation area, away from general lab traffic.
-
Use secondary containment (e.g., a chemical-resistant tray) to prevent spills[1].
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to schedule a pickup for the hazardous waste[1].
-
Follow all institutional and local regulations for hazardous waste disposal.
Caption: Logical workflow for risk management when handling potent compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. biocrick.com [biocrick.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. benchchem.com [benchchem.com]
- 9. bvl.bund.de [bvl.bund.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
